molecular formula C14H11NO B7770933 1-(9H-carbazol-9-yl)ethanone CAS No. 27236-49-3

1-(9H-carbazol-9-yl)ethanone

Cat. No.: B7770933
CAS No.: 27236-49-3
M. Wt: 209.24 g/mol
InChI Key: CADSTRJVECIIAT-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)ethanone is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(9H-carbazol-9-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-carbazol-9-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbazol-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADSTRJVECIIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205989
Record name 9H-Carbazole, 9-acetyl-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-39-0, 27236-49-3
Record name 9-Acetyl-9H-carbazole
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Record name 574-39-0
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Record name 9H-Carbazole, 9-acetyl-
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Record name 9-Acetylcarbazole
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Record name 9-ACETYL-9H-CARBAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and mechanistic underpinnings of 1-(9H-carbazol-9-yl)ethanone (commonly known as N-acetylcarbazole).

Executive Summary

1-(9H-carbazol-9-yl)ethanone (CAS: 553-04-8) is a pivotal intermediate in the development of optoelectronic materials (specifically host materials for OLEDs) and pharmaceutical scaffolds. Unlike simple amines, the nitrogen atom in carbazole is part of an aromatic system, rendering it significantly less nucleophilic. Consequently, its acetylation requires specific activation protocols to overcome this kinetic barrier. This guide provides a robust, scalable synthesis route using acetic anhydride with catalytic activation, alongside comprehensive characterization data.

Retrosynthetic Analysis & Strategic Design

The synthesis of N-acetylcarbazole presents a classic challenge in heteroaromatic chemistry: regioselective N-functionalization of a weak nucleophile .

  • The Challenge: The lone pair on the carbazole nitrogen is delocalized into the aromatic

    
    -system (4n+2 Hückel rule), dramatically reducing its basicity (
    
    
    
    of conjugate acid
    
    
    ) and nucleophilicity compared to secondary amines like diphenylamine.
  • The Solution: We utilize Acetic Anhydride (

    
    )  as a potent electrophile, driven by the thermodynamic stability of the acetate leaving group. To facilitate the attack, we employ Pyridine  or Sulfuric Acid  as a catalyst. The protocol below utilizes a base-catalyzed approach (Pyridine) which doubles as a solvent/proton scavenger, minimizing side reactions common with strong mineral acids.
    
Reaction Scheme

The transformation involves the direct acetylation of the 9-position nitrogen.

ReactionScheme Reactant1 9H-Carbazole (C12H9N) Product 1-(9H-carbazol-9-yl)ethanone (N-Acetylcarbazole) Reactant1->Product + Reactant2 Acetic Anhydride (Ac2O) Reactant2->Product Catalyst Cat. Pyridine Reflux, 4h Byproduct Acetic Acid

Figure 1: Reaction scheme for the N-acetylation of carbazole.

Experimental Protocol

Safety Note: Acetic anhydride is lachrymatory and corrosive. Carbazole is toxic. Perform all operations in a fume hood.

Materials
  • 9H-Carbazole: 5.0 g (29.9 mmol)

  • Acetic Anhydride: 25 mL (Excess, acts as solvent/reagent)

  • Pyridine: 1-2 drops (Catalytic) or used as co-solvent (5 mL)

  • Glacial Acetic Acid: (Optional, for recrystallization)

  • Ethanol: (For recrystallization)

Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 5.0 g of 9H-carbazole.

    • Add 25 mL of acetic anhydride. The carbazole may not fully dissolve initially.

    • Add 5 mL of anhydrous pyridine (or 3-4 drops of conc.

      
       if acid catalysis is preferred).
      
    • Attach a reflux condenser with a drying tube (CaCl2) to exclude atmospheric moisture.

  • Reflux:

    • Heat the mixture to reflux (

      
       oil bath).
      
    • Maintain reflux for 2–4 hours . The solution should become clear and turn slightly yellow/orange.

    • Process Control: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. This hydrolyzes the excess acetic anhydride to acetic acid.

    • Observation: A white to off-white precipitate will form immediately.

    • Stir for 20 minutes to ensure complete hydrolysis.

  • Isolation & Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the solid copiously with cold water (

      
       mL) to remove all traces of acetic acid and pyridine.
      
    • Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (or a mixture of Ethanol/Acetone).

    • Filter the purified crystals and dry in a vacuum oven at

      
       for 6 hours.
      
Expected Yield[1]
  • Yield: 85–92%

  • Appearance: White needle-like crystals.

Mechanistic Insight

The reaction follows a Nucleophilic Acyl Substitution pathway. Despite the low nucleophilicity of carbazole, the high electrophilicity of the acetyl pyridinium intermediate (formed in situ) drives the reaction.

Mechanism Step1 Activation: Pyridine attacks Ac2O to form N-Acetylpyridinium ion (Super-Electrophile) Step2 Nucleophilic Attack: Carbazole Nitrogen attacks Carbonyl of Acetylpyridinium Step1->Step2 Step3 Tetrahedral Intermediate: Transient species formation Step2->Step3 Step4 Elimination: Pyridine acts as leaving group; Re-aromatization not required (N is exocyclic) Step3->Step4

Figure 2: Simplified mechanistic flow of pyridine-catalyzed acetylation.

Characterization Data

The following data confirms the structural identity of the synthesized compound.

Physical Properties
PropertyValueNotes
Physical State White crystalline solidNeedles from EtOH
Melting Point 76 – 78 °C Lit. 77-79 °C [1]
Solubility Soluble in

, DMSO, Acetone
Insoluble in water
Spectroscopic Analysis

1. Proton NMR (


 NMR, 400 MHz, 

)
The diagnostic peak is the acetyl methyl group, which appears as a singlet. The aromatic region shows the characteristic splitting of the carbazole ring, slightly deshielded due to the electron-withdrawing acetyl group.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
8.20 – 8.25 Doublet (d)2HAr-H (Positions 1, 8 - ortho to N)
7.95 – 8.00 Doublet (d)2HAr-H (Positions 4, 5)
7.45 – 7.55 Multiplet (m)4HAr-H (Positions 2, 3, 6, 7)
2.84 Singlet (s)3H-CO-CH3 (Acetyl Methyl)

2. Infrared Spectroscopy (FT-IR)

  • 
     (Carbonyl):  A strong, sharp peak at 1695 – 1705 cm⁻¹ . This confirms the formation of the amide bond.
    
  • 
     (Aromatic):  1590, 1480 cm⁻¹.
    
  • Absence of

    
    :  The disappearance of the sharp N-H stretch (usually ~3400 cm⁻¹ in carbazole) confirms complete substitution.
    

3. Mass Spectrometry (MS)

  • Molecular Ion (

    
    ):  m/z 209 (Consistent with Formula 
    
    
    
    ).
  • Fragment: m/z 166 (Loss of acetyl group,

    
    ), characteristic of N-acetyl aromatics.
    

Troubleshooting & Optimization (Expertise)

  • Incomplete Reaction: If TLC shows residual carbazole after 4 hours, add an additional 0.5 equivalents of acetic anhydride and 1 drop of

    
    . The acid catalyst is more aggressive than pyridine.
    
  • Coloration: A dark brown reaction mixture usually indicates oxidation or excessive heat. Recrystallization from ethanol with a pinch of activated charcoal will remove these impurities.

  • Water Sensitivity: While the reaction generates acetic acid, the reagents (anhydride) are moisture-sensitive. Ensure glassware is oven-dried to prevent hydrolysis of the anhydride before it reacts with the carbazole.

References

  • PubChem. 1-(9H-carbazol-9-yl)ethanone (Compound). National Library of Medicine. [Link]

  • ChemSrc. Ethanone, 1-(9H-carbazol-9-yl)- Data. [Link][1]

Sources

Computational Characterization of 1-(9H-carbazol-9-yl)ethanone: A Quantum Chemical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(9H-carbazol-9-yl)ethanone (


-acetylcarbazole) represents a critical structural motif in both organic optoelectronics and medicinal chemistry. As a derivative of carbazole, its electronic properties are pivotal for hole-transport materials in OLEDs, while its amide functionality serves as a pharmacophore in antibacterial and anticancer research.

This technical guide provides a rigorous protocol for the quantum chemical characterization of


-acetylcarbazole. Unlike standard carbazole, the 

-acetyl substitution introduces a competitive interplay between amide resonance (favoring planarity) and steric hindrance at the H1/H8 positions (favoring torsion). Accurately modeling this conformational landscape is the primary challenge and prerequisite for reliable electronic and spectroscopic prediction.

Theoretical Framework & Computational Strategy

Density Functional Selection

For this aromatic amide system, the choice of functional dictates the accuracy of charge transfer predictions and barrier heights.

  • Ground State (Geometry & Vibrations): B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic ground states, offering a proven balance between computational cost and accuracy for bond lengths and vibrational frequencies.

  • Excited States (UV-Vis/TD-DFT): CAM-B3LYP (Coulomb-Attenuating Method) is required. Standard B3LYP underestimates charge-transfer excitation energies in carbazole derivatives due to self-interaction errors. CAM-B3LYP corrects long-range interactions, essential for predicting OLED emission properties.

  • Dispersion Correction: B3LYP-D3(BJ) is recommended if studying solid-state packing or dimers, as dispersion forces significantly influence

    
    -
    
    
    
    stacking in carbazole crystals.
Basis Set Justification
  • Optimization: 6-311G(d,p) provides sufficient flexibility for valence electrons.

  • Electronic Properties/NMR: 6-311++G(d,p) is mandatory. The diffuse functions (++) are critical for describing the lone pairs on the carbonyl oxygen and the carbazole nitrogen, as well as the "tail" of the electron density in the HOMO/LUMO orbitals.

Solvation Models

While gas-phase calculations are faster, experimental validation (NMR/UV-Vis) occurs in solution. The IEFPCM (Integral Equation Formalism Polarizable Continuum Model) should be employed, typically using Chloroform or DMSO as the solvent to match experimental solubility profiles.

Conformational Analysis: The N-Acetyl Twist

The defining structural feature of 1-(9H-carbazol-9-yl)ethanone is the torsion angle (


) between the carbazole plane and the acetyl group.
  • The Conflict: The nitrogen lone pair participates in the aromatic system of the carbazole ring and the amide resonance with the carbonyl.

  • The Steric Clash: Planarity (

    
    ) forces the carbonyl oxygen or the methyl group into the van der Waals radius of the carbazole H1/H8 protons.
    
  • Protocol: You must perform a Relaxed Potential Energy Surface (PES) Scan rotating the N-C(O) bond from

    
     to 
    
    
    
    in
    
    
    increments.
    • Expectation: The global minimum is likely twisted (non-planar), often between

      
       and 
      
      
      
      , breaking the extended conjugation slightly to relieve steric strain.

Computational Workflow & Visualization

Workflow Diagram

The following diagram outlines the logical flow from conformational search to property prediction.

G cluster_props Output Generation Start Input Structure (1-(9H-carbazol-9-yl)ethanone) MM_Opt Pre-Optimization (MM2/MMFF94) Start->MM_Opt PES_Scan PES Scan (N-C Bond) B3LYP/6-31G(d) MM_Opt->PES_Scan Geom_Opt Geometry Optimization B3LYP/6-311++G(d,p) PES_Scan->Geom_Opt Select Global Min Freq_Check Freq Calculation (Check for Imaginary Freqs) Geom_Opt->Freq_Check Decision Imaginary Freq? Freq_Check->Decision Decision->Geom_Opt Yes (Re-optimize) Properties Property Calculation Decision->Properties No (Stable) HOMO FMO & MEP (Reactivity) Properties->HOMO NMR NMR (GIAO) (Structure ID) Properties->NMR UV TD-DFT (UV-Vis) (Optoelectronics) Properties->UV

Caption: Figure 1. Step-by-step computational workflow for characterizing N-acetylcarbazole, ensuring conformational stability before property calculation.

Electronic Structure & Reactivity[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor for kinetic stability and optical properties.

  • HOMO: Predominantly localized on the carbazole moiety (electron donor).

  • LUMO: Delocalized onto the acetyl group and the central nitrogen (electron acceptor character).

  • Significance: A narrower gap compared to carbazole indicates a bathochromic shift in absorption, relevant for tuning OLED emission colors.

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for drug docking or electrophilic/nucleophilic attacks.

  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (

    
    ). This is the primary site for hydrogen bonding or electrophilic attack.
    
  • Blue Regions (Positive Potential): Localized on the Carbazole protons and the methyl protons.

Reactivity Logic Diagram

Reactivity cluster_elec Electronic Features cluster_outcome Predicted Reactivity Molecule N-Acetylcarbazole Carbonyl C=O Group (Electron Withdrawing) Molecule->Carbonyl Carbazole Carbazole Ring (Electron Rich) Molecule->Carbazole Nu_Attack Nucleophilic Attack (at Carbonyl C) Carbonyl->Nu_Attack MEP (+) H_Bond H-Bond Acceptor (at Oxygen) Carbonyl->H_Bond MEP (-) Elec_Attack Electrophilic Attack (at C3/C6 of Ring) Carbazole->Elec_Attack HOMO Density

Caption: Figure 2. Structure-reactivity relationship mapping electronic features to potential chemical interaction sites.

Experimental Protocols & Data Tables

Protocol: Geometry Optimization (Gaussian Input Example)

To ensure reproducibility, use the following route section structure.

Step 1: Optimization & Frequency

Note: The freq keyword is mandatory to verify the absence of imaginary frequencies (NImag=0).

Step 2: NMR Prediction (GIAO Method)

Predicted Spectroscopic Data Summary

The following table summarizes the expected key signals based on B3LYP/6-311++G(d,p) scaling.

Spectral FeatureTheoretical Prediction (Scaled)AssignmentNote
IR

~1680 - 1700 cm

Amide I StretchLower than typical ketones due to N-conjugation.
IR

~1350 - 1380 cm

Amide III StretchDiagnostic of the N-acetyl bond formation.

H NMR
~2.7 - 2.9 ppmMethyl (-COCH

)
Deshielded by carbonyl anisotropy.

H NMR
~8.0 - 8.2 ppmCarbazole H1/H8Deshielded due to proximity to Carbonyl Oxygen (steric zone).

C NMR
~170 ppmCarbonyl C=OCharacteristic amide/ketone region.[1][2]
HOMO/LUMO ~4.0 - 4.5 eV GapElectronic TransitionCorresponds to UV absorption in the 280-320 nm range.

Scaling Factor Note: For B3LYP/6-311++G(d,p), multiply raw vibrational frequencies by 0.967 to correct for anharmonicity.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange-correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Thermal Analysis of 1-(9H-carbazol-9-yl)ethanone: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(9H-carbazol-9-yl)ethanone (CAS: 574-39-0), commonly known as


-acetylcarbazole , represents a critical intermediate in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical pharmacophores.[1][2] Its thermal stability is a defining quality parameter, directly influencing processability during vacuum deposition or melt-processing.[1][2]

This guide provides a rigorous protocol for the thermal characterization of


-acetylcarbazole, focusing on Differential Scanning Calorimetry (DSC) for purity assessment and Thermogravimetric Analysis (TGA) for kinetic stability modeling.[2]

Material Physicochemical Profile[2][3][4][5][6][7][8]

Before initiating thermal analysis, the material's baseline properties must be established to differentiate between phase transitions and degradation events.

PropertyValueMethod/Source
IUPAC Name 1-(9H-carbazol-9-yl)ethanoneChemical Nomenclature
CAS Number 574-39-0Registry
Molecular Formula

Stoichiometry
Molecular Weight 209.24 g/mol Calculated
Melting Point (

)
77–79 °CDSC (Lit.[1][2][3][4] Consensus) [1, 2]
Boiling Point ~315 °C (at 760 mmHg)Predicted [2]
Density 1.16 g/cm³Standard State
Appearance White to off-white crystalline solidVisual Inspection

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting onset (


), peak maximum (

), and enthalpy of fusion (

) to assess purity.[1][2]
  • Instrument Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ) standards.[1][2]
  • Sample Preparation: Encapsulate 2–5 mg of dry powder in a hermetically sealed aluminum pan. A pinhole lid is recommended to prevent pan deformation due to volatile release if decomposition occurs unexpectedly.[2]

  • Methodology:

    • Equilibration: Hold at 25 °C for 2 minutes.

    • Ramp 1: Heat from 25 °C to 150 °C at 10 °C/min . (Pass through

      
       of 77–79 °C).[2]
      
    • Cooling: Cool to 25 °C at 10 °C/min to observe crystallization behavior (

      
      ).
      
    • Ramp 2: Re-heat to 150 °C to analyze thermal history effects.

  • Acceptance Criteria: A sharp endotherm at ~77–79 °C with a peak width at half height

    
     indicates high purity (>98%).[1][2] Broader peaks suggest solvent occlusion or synthesis byproducts (e.g., unreacted carbazole).[1][2]
    
Thermogravimetric Analysis (TGA)

Objective: Establish the thermal stability window and decomposition kinetics.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (inert) vs. Air (oxidative).[1][2]
    
  • Sample Mass: 5–10 mg in an alumina (

    
    ) or platinum crucible.
    
  • Methodology:

    • TGA Screening: Ramp from RT to 600 °C at 10 °C/min .

    • Kinetic Data Collection: Perform multiple runs at varying heating rates (

      
      ): 5, 10, 15, and 20 °C/min .
      
  • Critical Data Points:

    • 
      : Temperature at 5% mass loss (onset of decomposition).[1][2]
      
    • 
      : Temperature of maximum degradation rate (from DTG derivative curve).[1][2]
      
    • Residue: Char yield at 600 °C.

Kinetic Analysis of Thermal Decomposition[11]

To predict the shelf-life and process stability of


-acetylcarbazole, we apply the Kissinger Method . This model-free kinetic approach uses the shift in peak decomposition temperature (

) as a function of heating rate (

).[1][2]
The Kissinger Equation

[1][2]

Where:

  • 
     = Heating rate (K/min)[1][2][5]
    
  • 
     = Peak temperature of decomposition (K) from DTG[1][2]
    
  • 
     = Activation Energy (kJ/mol)[1][2][5][6][7][8]
    
  • 
     = Gas constant (8.314 J/mol[1][2]·K)
    
  • 
     = Pre-exponential factor (
    
    
    
    )[1][2]
Calculation Workflow
  • Extract

    
     from TGA runs at 
    
    
    
    °C/min.[2]
  • Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.
  • Result: The slope of the linear regression equals

    
    .
    
  • Interpretation: A higher

    
     indicates greater thermal stability.[2] For 
    
    
    
    -acyl carbazoles, the decomposition often involves the cleavage of the
    
    
    -acetyl bond (retro-acetylation), releasing ketene or acetic acid.[1]

Synthesis & Degradation Pathway Visualization[2][10]

The following diagram illustrates the synthesis of the target molecule and its primary thermal degradation pathway (Deacetylation), which is the critical failure mode during high-temperature processing.

G Fig 1. Synthesis and Thermal Degradation Pathway of N-Acetylcarbazole Carbazole 9H-Carbazole (Precursor) NAcetylCarbazole 1-(9H-carbazol-9-yl)ethanone (Target Molecule) Carbazole->NAcetylCarbazole Acetylation (Reflux/Acid Cat.) AceticAnhydride Acetic Anhydride (Reagent) AceticAnhydride->NAcetylCarbazole Acetylation (Reflux/Acid Cat.) DecompProducts Degradation Products (Carbazole + Ketene/Acetic Acid) NAcetylCarbazole->DecompProducts Thermal Degradation (>300°C / TGA)

Figure 1: Reaction pathway showing the formation of N-acetylcarbazole and its thermal reversion/degradation.[1][5][9][10][4][8][11][12][13]

Stability & Compatibility Insights

  • Hydrolytic Instability: The

    
    -acetyl bond in carbazoles is susceptible to hydrolysis in the presence of moisture and heat. TGA runs should be performed on dried samples to distinguish between moisture loss (volatilization <100 °C) and chemical degradation.[2]
    
  • Process Window: With a melting point of ~78 °C and a predicted decomposition onset >250 °C, the material has a wide processing window for melt-blending. However, prolonged exposure above 150 °C may induce slow thermal deacetylation.[2]

  • Purity Markers: A split peak in the DSC endotherm often indicates the presence of the starting material (

    
    -carbazole, 
    
    
    
    ). If a high-temperature endotherm is observed near 240–250 °C, the acetylation was incomplete.[2]

References

  • ChemSrc . (2025).[2] Ethanone, 1-(9H-carbazol-9-yl) Physicochemical Properties. Retrieved from [Link][1][2]

  • ChemBK . (2024).[2] 1-(9H-carbazol-9-yl)ethanone Material Safety and Properties. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH) . (2024).[1][2] Thermoanalytical and Kinetic Studies for Thermal Stability. Retrieved from [Link]

  • TA Instruments . (n.d.).[2] Materials Characterization by Thermal Analysis (DSC & TGA). Retrieved from [Link]

Sources

Investigation of 1-(9H-carbazol-9-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive investigation into 1-(9H-carbazol-9-yl)ethanone (


-acetylcarbazole), a pivotal scaffold in medicinal chemistry and organic electronics.[1] Unlike simple carbazole derivatives, the 

-acetyl congener offers unique steric and electronic properties that modulate the reactivity of the tricyclic core. This document details the synthesis, structural derivatization pathways (including the critical Fries rearrangement), and the pharmacological and optoelectronic applications of this scaffold.

Introduction: The -Acetylcarbazole Scaffold

1-(9H-carbazol-9-yl)ethanone (CAS: 574-39-0) represents a chemically distinct entity where the nitrogen lone pair of the carbazole ring is conjugated with an acetyl group.[1] This modification significantly alters the electron density of the aromatic system compared to the parent 9H-carbazole.

Chemical Identity & Properties
PropertyValue
IUPAC Name 1-(9H-carbazol-9-yl)ethanone
Common Name

-Acetylcarbazole
Molecular Formula

Molecular Weight 209.24 g/mol
Melting Point 77–79 °C
Electronic Effect The

-acetyl group acts as an electron-withdrawing group (EWG) via resonance, deactivating the ring toward electrophilic attack compared to

-alkyl carbazoles.[1][2][3]

Synthetic Architectures

The investigation of this molecule revolves around two primary axes: Direct Synthesis and Structural Divergence (Derivatization).

Core Synthesis Protocol

The most robust method for generating the core scaffold involves the acetylation of 9H-carbazole. This reaction requires anhydrous conditions to prevent hydrolysis.[4]

Protocol: Anhydrous


-Acetylation 
  • Reagents: 9H-Carbazole (1.0 eq), Acetic Anhydride (excess), Catalytic

    
     or Pyridine.[4]
    
  • Procedure: Dissolve carbazole in acetic anhydride. Add 2-3 drops of concentrated sulfuric acid. Reflux for 2–4 hours.[4]

  • Work-up: Pour the hot reaction mixture into ice-cold water. The precipitate is filtered, washed with

    
     (aq) to remove acid, and recrystallized from ethanol.[4]
    
  • Yield: Typically 85–95%.[4]

Structural Divergence: The Fries Rearrangement

A critical aspect of investigating


-acetylcarbazole is its ability to undergo Fries Rearrangement .[1] This transformation is the gateway to C-acylated derivatives (e.g., 3-acetylcarbazole), which are precursors for bioactive chalcones.[1]
  • Mechanism: Under Lewis acid catalysis (

    
    ) or UV irradiation, the acetyl group migrates from the nitrogen to the C-3 or C-1 position.[1]
    
  • Significance: This pathway converts the protecting

    
    -acetyl group into a pharmacophoric C-acetyl group.[1]
    
Visualization: Synthesis & Divergence Map

G cluster_legend Pathway Key Carbazole 9H-Carbazole NAcetyl 1-(9H-carbazol-9-yl)ethanone (N-Acetylcarbazole) Carbazole->NAcetyl Ac2O, Reflux (Acetylation) C3Acetyl 3-Acetylcarbazole (C-Acylated Isomer) NAcetyl->C3Acetyl AlCl3, 140°C (Fries Rearrangement) RingSub Ring-Substituted N-Acetyl Derivatives (e.g., 3-Bromo) NAcetyl->RingSub NBS or HNO3 (EAS w/ Directing Group) Chalcone Carbazole Chalcones (Bioactive Core) C3Acetyl->Chalcone Ar-CHO, NaOH (Claisen-Schmidt) Pyrazole Pyrazoles/Pyrimidines (Antimicrobial) Chalcone->Pyrazole Hydrazine Hydrate (Cyclization) key1 Blue: Target Scaffold key2 Yellow: Isomerization key3 Red: Pharmacophore Gen.

Caption: Synthetic tree illustrating the central role of N-acetylcarbazole as a precursor for both ring-substituted derivatives and C-acetyl pharmacophores via Fries rearrangement.

Medicinal Chemistry Applications

5-HT7 Receptor Antagonists (CNS Targets)

Research indicates that


-acyl carbazole derivatives function as potent antagonists for the 5-HT7 serotonin receptor, a target for treating depression and cognitive deficits.[1]
  • Mechanism: The lipophilic carbazole core mimics the indole moiety of serotonin, while the

    
    -acyl chain (extended from ethanone to longer linkers) occupies the hydrophobic pocket of the receptor.
    
  • Key Insight: While the ethanone (C2) chain is the simplest, extending the alkyl chain length (C4-C6) often improves binding affinity (

    
     < 100 nM).
    
Antimicrobial & Antioxidant Agents

Derivatives synthesized from the


-acetyl scaffold (specifically via the chalcone pathway described in Section 2.[1]2) exhibit significant biological activity.[4][5][6]
  • Antibacterial: 3-acetylcarbazole-derived chalcones show efficacy against S. aureus and B. subtilis.[1][4]

  • Antifungal: Pyrazole derivatives generated from the acetyl moiety inhibit C. albicans.[4]

  • SAR Logic: The planarity of the carbazole ring allows for DNA intercalation, while the

    
    -acetyl group (or its derivatives) modulates cell membrane permeability.
    

Materials Science: Optoelectronics

In the realm of Organic Light-Emitting Diodes (OLEDs), 1-(9H-carbazol-9-yl)ethanone serves as a model system for understanding the quenching effects of carbonyl groups on carbazole fluorescence.[1]

Photophysical Properties[4][7][8][9]
  • Fluorescence Quenching: The acetyl group facilitates Intersystem Crossing (ISC) due to the presence of the

    
     transition of the carbonyl, often quenching the strong fluorescence seen in 
    
    
    
    -alkyl carbazoles.[1]
  • Application: This property makes

    
    -acetyl derivatives less suitable as blue emitters but highly valuable as host materials  for phosphorescent dopants, where triplet energy transfer is desired.[4]
    
Crystal Engineering

The crystal structure of 1-(9H-carbazol-9-yl)ethanone reveals strong


 stacking interactions, mediated by the dipole of the carbonyl group.[1] This ordered stacking is advantageous for charge transport (hole mobility) in organic semiconductor films.[4]

Experimental Protocols

Protocol A: Synthesis of Carbazole Chalcones (via 3-Acetyl Intermediate)

Note: Direct Claisen-Schmidt on N-acetylcarbazole is difficult; the reaction proceeds via the 3-acetyl isomer.[1]

  • Isomerization: Heat 1-(9H-carbazol-9-yl)ethanone (1.0 g) with

    
     (1.5 eq) at 140°C for 2 hours. Quench with ice/HCl. Isolate 3-acetylcarbazole.[1][4]
    
  • Condensation: Dissolve 3-acetylcarbazole (1 mmol) and substituted benzaldehyde (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 40% NaOH (2 mL) dropwise. Stir at RT for 12 hours.[4][7]

  • Purification: The yellow precipitate (Chalcone) is filtered and recrystallized from ethanol/DMF.[4]

Protocol B: Biological Assay (Agar Well Diffusion)
  • Preparation: Prepare Muller-Hinton agar plates inoculated with

    
     CFU/mL of S. aureus.
    
  • Dosing: Dissolve derivative in DMSO (1 mg/mL). Add 50 µL to 6mm wells.

  • Control: Use Ciprofloxacin as positive control; DMSO as negative.

  • Readout: Measure Zone of Inhibition (ZOI) after 24h at 37°C.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 1-(9H-carbazol-9-yl)ethanone derivatives depends heavily on the substitution pattern.[1]

SAR Core N-Acetylcarbazole Scaffold N_Pos N-Position (Acetyl) Core->N_Pos C3_Pos C-3 Position Core->C3_Pos C6_Pos C-6 Position Core->C6_Pos N_Effect Lipophilicity Modulator Protects Nitrogen Directs to C-3/C-6 N_Pos->N_Effect C3_Effect Primary Acylation Site (Fries Rearrangement) Critical for Chalcones C3_Pos->C3_Effect C6_Effect Secondary Electrophilic Site Halogenation increases Metabolic Stability C6_Pos->C6_Effect

Caption: SAR map highlighting the functional roles of the N-acetyl group and the C-3/C-6 positions in derivative design.

References

  • Synthesis and Biological Evaluation of N-acyl-carbazole derivatives. European Journal of Medicinal Chemistry. (2016). Investigates N-acyl carbazoles as 5-HT7R antagonists.[1] Link

  • Crystal structure of 1-(9H-carbazol-9-yl)ethanone. PubChem / CSD. Detailed crystallographic data and physical properties.[3][4][5][8] Link

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Molecules. (2015). A review of the antimicrobial and anticancer potential of the scaffold. Link[1]

  • Synthesis of novel carbazole chalcones. Journal of Chemical Research. (2020). Details the conversion of acetyl-carbazoles to bioactive chalcones. Link

  • Carbazole Derivatives as Potential Antimicrobial Agents. Molecules. (2023).[4] Discusses the mechanism of action for carbazole-based antibiotics. Link

Sources

Methodological & Application

protocol for the N-acetylation of carbazole using acetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Acetylation of Carbazole

Executive Summary & Scientific Rationale

The N-acetylation of carbazole (9H-carbazole) is a fundamental transformation in the synthesis of optoelectronic materials (OLED hosts) and pharmaceutical intermediates. Unlike simple aliphatic amines, carbazole possesses a nitrogen atom whose lone pair is deeply involved in the aromatic


-system (4n+2 Hückel rule). This delocalization renders the nitrogen significantly less nucleophilic (

of conjugate acid

;

of N-H

), creating a high activation energy barrier for direct acylation.

To overcome this, standard protocols utilizing acetic anhydride (


) require activation. While thermal reflux alone can drive the reaction over prolonged periods, it is often inefficient. This guide details a Brønsted Acid-Catalyzed Protocol  using sulfuric acid (

). This method is selected for its high atom economy, rapid kinetics, and reproducibility. The acid catalyst activates the carbonyl electrophile, compensating for the poor nucleophilicity of the carbazole nitrogen.

Mechanistic Insight

The reaction does not proceed via a simple


-type attack. The acetic anhydride must first be activated. The sulfuric acid protonates one of the carbonyl oxygens of the anhydride, creating a highly electrophilic species that is susceptible to attack by the weak carbazole nucleophile.

Figure 1: Acid-Catalyzed Reaction Mechanism

CarbazoleAcetylation Ac2O Acetic Anhydride Act_Ac2O Activated Electrophile (Protonated Ac2O) Ac2O->Act_Ac2O Protonation H_plus H+ (Catalyst) H_plus->Act_Ac2O Tetrahedral Tetrahedral Intermediate Act_Ac2O->Tetrahedral Carbazole Carbazole (Weak Nucleophile) Carbazole->Tetrahedral Nucleophilic Attack Product N-Acetylcarbazole + Acetic Acid Tetrahedral->Product Elimination (-AcOH)

Caption: The catalytic cycle relies on increasing the electrophilicity of acetic anhydride to facilitate attack by the non-basic carbazole nitrogen.

Experimental Protocol

Method A: Sulfuric Acid Catalyzed (Recommended)

Best for: High yield, speed, and scalability.

Reagents & Equipment:

  • Carbazole: 5.0 g (29.9 mmol)

  • Acetic Anhydride: 20 mL (212 mmol, ~7 eq) – Acts as both reagent and solvent.

  • Sulfuric Acid (

    
    ):  5 drops (conc.)
    
  • Solvent for Recrystallization: Ethanol (95%) or Acetone/Water.

  • Apparatus: 50 mL Round-bottom flask (RBF), reflux condenser, drying tube (CaCl2), magnetic stir bar, ice bath.

Step-by-Step Procedure:

  • Preparation: In a clean, dry 50 mL RBF, dissolve 5.0 g of carbazole in 20 mL of acetic anhydride. The carbazole may not dissolve completely at room temperature.

  • Activation: Add 5 drops of concentrated sulfuric acid carefully.

    • Observation: The reaction is exothermic; the solution may warm up and become clear/yellowish.

  • Reaction: Attach the reflux condenser with a drying tube. Heat the mixture to gentle reflux (~140°C bath temperature) for 20–30 minutes .

    • Why Reflux? Although the catalyst lowers the activation energy, reflux ensures complete conversion of the sterically hindered and electronically deactivated amine.

  • Quenching: Remove the heat source and allow the flask to cool to approx. 60°C. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring.

    • Critical Step: This hydrolyzes the excess acetic anhydride into acetic acid (water-soluble) and precipitates the hydrophobic N-acetylcarbazole.

  • Isolation: Stir the aqueous suspension for 15 minutes to ensure complete hydrolysis. Filter the solid precipitate using a Büchner funnel. Wash the cake copiously with cold water to remove all traces of acid.

  • Purification: Recrystallize the crude solid from 95% Ethanol.

    • Technique: Dissolve in minimum boiling ethanol, filter hot if necessary, then cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Figure 2: Experimental Workflow

Workflow Start Start: Mix Carbazole + Ac2O Catalyze Add cat. H2SO4 Start->Catalyze Reflux Reflux 30 min (140°C) Catalyze->Reflux Quench Pour into Ice Water (Hydrolysis of Ac2O) Reflux->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH) Filter->Purify Analyze Analysis (NMR, MP) Purify->Analyze

Caption: Operational workflow for the synthesis of N-acetylcarbazole.

Validation & Quality Control

To ensure the protocol was successful, compare your product against these standard metrics.

Table 1: Physicochemical Properties

PropertyExpected ValueNotes
Appearance White to off-white needlesYellowing indicates oxidation or impurities.
Melting Point 68 – 71 °C Sharp range indicates high purity.
Yield 85 – 95%Lower yields suggest incomplete precipitation or hydrolysis.
Solubility Soluble in

, Acetone, THF
Insoluble in water.

Spectroscopic Validation (


 NMR in 

):
  • Diagnostic Peak: A sharp singlet appearing at

    
     2.7 – 2.8 ppm  (3H).
    
    • Interpretation: This corresponds to the acetyl methyl group (

      
      ). It is significantly deshielded compared to standard amides (usually ~2.1 ppm) due to the anisotropic effect of the carbazole ring current and the electron-withdrawing nature of the aromatic system.
      
  • Aromatic Region: Multiplets in the

    
     7.3 – 8.2 ppm  range (8H).
    
    • Interpretation: The protons at positions 1 and 8 (adjacent to Nitrogen) are often deshielded and appear as doublets at the higher end of this range (~8.1-8.2 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of anhydride.Ensure the reaction mixture is poured into excess ice water and stirred for at least 15 mins.
Oily Product Impurities or residual solvent.The product may oil out if the water is too warm. Use crushed ice. Recrystallize from ethanol to obtain needles.
Brown/Dark Color Charring due to acid/heat.Reduce

amount or lower bath temperature slightly. Ensure magnetic stirring is vigorous to prevent hot spots.
Starting Material Present Reaction time too short.Check TLC (Silica, 20% EtOAc/Hexane). Carbazole is more polar than N-acetylcarbazole. Extend reflux time.

Safety & Hazards

  • Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water. Handle only in a fume hood.

  • Sulfuric Acid: Extremely corrosive. Causes severe burns.

  • Carbazole: Suspected carcinogen and toxic to aquatic life. Wear nitrile gloves and avoid dust inhalation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • PubChem Database. 9-Acetylcarbazole (Compound). National Center for Biotechnology Information. [Link]

  • Kyziol, J. B.; Lysek, R. "Syntheses of 9-acylcarbazoles." Tetrahedron2005, 61, 11322.
  • SDBS. Spectral Database for Organic Compounds.[1] SDBS No. 1385 (N-Acetylcarbazole). [Link]

Sources

Application Note: Scalable Synthesis and Purification of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

1-(9H-carbazol-9-yl)ethanone (N-acetylcarbazole) is a critical intermediate in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical pharmacophores. While laboratory-scale acetylation is trivial, scaling this reaction presents challenges regarding exotherm management, atom economy, and the removal of unreacted carbazole—a notoriously difficult impurity to separate due to structural similarity.

This application note details a catalytic thermodynamic control strategy using acetic anhydride (


) and sulfuric acid (

). Unlike kinetic methods using acetyl chloride (which generate corrosive HCl gas), this route is atom-efficient and utilizes a water-quench crystallization mechanism for primary purification, minimizing solvent waste.

Chemical Strategy & Mechanism[1][2]

Reaction Design

The N-H proton of carbazole is weakly acidic (


 in DMSO), making the nitrogen a poor nucleophile. Spontaneous reaction with acetic anhydride is slow and requires high temperatures. We employ Brønsted acid catalysis  to protonate the anhydride, generating a highly electrophilic acylium-like species.

Reaction Scheme:



Critical Process Parameters (CPPs)
  • Catalyst Loading: 0.5 – 1.0 mol%

    
     is sufficient. Excess acid promotes colored impurities (oligomerization).
    
  • Temperature: 80°C – 90°C. (Balance between rate and impurity formation).

  • Stoichiometry: 1.2 – 1.5 equivalents of

    
     ensures full conversion and serves as the solvent carrier.
    

Experimental Protocol (Scale: 100g Basis)

Materials & Equipment
  • Reactants: Carbazole (98%, 100g, 0.60 mol), Acetic Anhydride (Reagent Grade, 170 mL, ~1.80 mol), Sulfuric Acid (conc., ~0.5 mL).

  • Solvents: Ethanol (95%), Deionized Water.

  • Equipment: 1L 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, temperature probe, addition funnel.

Synthesis Procedure
  • Charge: To the 1L reactor, add 100g Carbazole and 150 mL Acetic Anhydride . Start stirring at 250 RPM. The mixture will be a thick slurry.

  • Catalyst Addition: Add 0.5 mL conc.

    
      dropwise.
    
    • Note: A mild exotherm will occur. The slurry viscosity will decrease as the reaction initiates.

  • Heating: Heat the mixture to 85°C .

    • Observation: The mixture should become a clear, homogeneous orange/brown solution within 30–60 minutes.

  • Reaction Monitoring: Maintain 85°C for 2–3 hours. Monitor by TLC (SiO2, Hexane:EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of Carbazole (

      
      ). Product 
      
      
      
      .
  • Quench & Precipitation:

    • Cool the solution to 50°C .

    • Slowly add 20 mL Water through the addition funnel to hydrolyze excess anhydride (Exothermic! Maintain T < 60°C).

    • Pour the reaction mixture into 1000 mL of ice-cold water under vigorous stirring. The product will precipitate as a white-to-off-white solid.

  • Isolation: Stir the aqueous suspension for 1 hour to ensure all acetic acid diffuses out of the crystal lattice. Filter via Buchner funnel. Wash with 500 mL Water (until filtrate pH is neutral).

Purification (Recrystallization)

Crude N-acetylcarbazole often contains trace unreacted carbazole and colored oxidation byproducts.

  • Dissolution: Transfer crude wet cake to a clean flask. Add Ethanol (95%) (approx. 5 mL per gram of dry crude).

  • Reflux: Heat to reflux (~78°C). If insolubles remain, hot filter.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours. Then chill to 0–5°C for 2 hours.

    • Scientific Logic:[1][2][3] Slow cooling promotes the rejection of impurities from the crystal lattice (Ostwald ripening).

  • Final Isolation: Filter the crystals. Wash with cold Ethanol (50 mL) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Reaction Workflow Diagram

ReactionWorkflow Start Start: 100g Carbazole Reagent Add Acetic Anhydride (1.5 equiv) Start->Reagent Cat Add Catalyst (H2SO4, 0.5 mol%) Reagent->Cat Heat Heat to 85°C (2-3 Hours) Cat->Heat Check QC Check (TLC/HPLC) Carbazole < 0.5%? Heat->Check Check->Heat No (Continue Heating) Quench Quench: Add Water (Hydrolyze excess Ac2O) Check->Quench Yes Precip Pour into Ice Water Precipitate Crude Quench->Precip Filter Filtration & Wash Precip->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Final Product N-Acetylcarbazole Recryst->Final

Caption: Figure 1: Step-by-step process flow for the acid-catalyzed acetylation and isolation of N-acetylcarbazole.

Impurity Rejection Logic

PurificationLogic Crude Crude Mixture (Product + Carbazole + AcOH) Solvent Hot Ethanol (Dissolution) Crude->Solvent Heat Cooling Slow Cooling (Supersaturation) Solvent->Cooling SolidPhase Solid Phase: Pure N-Acetylcarbazole Cooling->SolidPhase Crystallizes LiquidPhase Mother Liquor: AcOH + Trace Carbazole Cooling->LiquidPhase Remains Soluble

Caption: Figure 2: Solubility thermodynamics governing the separation of N-acetylcarbazole from impurities during recrystallization.

Data Summary & QC Specifications

Expected Yields and Properties
ParameterSpecificationNotes
Theoretical Yield 125.2 gBased on 100g Carbazole input
Typical Isolated Yield 110.0 g – 115.0 g88% – 92%
Appearance White to Off-White NeedlesYellowing indicates oxidation/impurities
Melting Point 76°C – 79°C Sharp range (<2°C) indicates high purity [1]
Solubility Soluble: DCM, Acetone, Hot EtOHInsoluble: Water
Analytical Validation
  • HPLC: C18 Column, ACN:Water (70:30), 254 nm.

    • Retention Time: Carbazole elutes earlier than N-acetylcarbazole (due to the acetyl group increasing lipophilicity slightly, though this depends on pH; in neutral systems, the loss of H-bonding potential on the N often increases retention in RP-HPLC). Note: Verify specific column conditions as N-acetyl is often more hydrophobic.

  • 1H-NMR (CDCl3, 400 MHz):

    • 
       2.84 (s, 3H, -COCH3 ) – Diagnostic singlet.[4]
      
    • 
       8.25 (d, 2H, Ar-H) – Deshielded protons ortho to Nitrogen.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure water volume is 10x reaction volume; cool to 0°C.
Colored Product Oxidation or high acid conc.Use

atmosphere; reduce

; recrystallize with activated charcoal.
Low Melting Point (<75°C) Wet product or Carbazole impurityDry under vacuum >12h; Repeat Ethanol recrystallization.
Exotherm too high Fast catalyst additionDilute

in a small volume of

before addition or add slower.

References

  • PubChem. (n.d.). 1-(9H-Carbazol-9-yl)ethanone Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kyba, E. P., et al. (1977). Primary amines and acetic anhydride. Organic Syntheses.
  • Tucker, S. H. (1926). The acetylation of carbazole. Journal of the Chemical Society.

Sources

Strategic Utilization of 1-(9H-carbazol-9-yl)ethanone: From N-Protection to C-Functionalized Antifungal Scaffolds

[1]

Executive Summary

This Application Note details the synthetic utility of 1-(9H-carbazol-9-yl)ethanone (CAS: 553-86-6), commonly known as N-acetylcarbazole.[1] While often categorized merely as a protected nitrogen species, this compound serves as a critical "masked" regiospecific intermediate in the development of carbazole-based agrochemicals.

The carbazole nucleus is a privileged scaffold in modern agrochemistry, exhibiting potent antifungal (phytopathogenic) and insecticidal properties. This guide focuses on the Fries Rearrangement of N-acetylcarbazole to access 3-acetylcarbazole , a gateway precursor for bioactive chalcones and pyrazolines used in crop protection.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(9H-carbazol-9-yl)ethanone
Common Name N-Acetylcarbazole
CAS Number 553-86-6
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Appearance White to light yellow crystalline solid
Melting Point 68–71 °C
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in water

Strategic Application: The "Acyl-Migration" Pathway[1][2]

In agrochemical synthesis, direct Friedel-Crafts acylation of carbazole can lead to mixtures of 1-, 3-, and 6-substituted products.[1] The utilization of N-acetylcarbazole allows researchers to exploit the Fries Rearrangement , which thermodynamically favors the 3-position (para to the nitrogen), ensuring high regioselectivity for downstream derivatization.

Workflow Visualization

The following diagram illustrates the conversion of the raw material (Carbazole) through the N-acetyl intermediate to the bioactive antifungal scaffold (Carbazole-Chalcone).[1]

CarbazoleSynthesisCarbazoleCarbazole(Starting Material)NAcetyl1-(9H-carbazol-9-yl)ethanone(N-Acetylcarbazole)Carbazole->NAcetylAc2O, Reflux(N-Acetylation)Acetyl33-Acetylcarbazole(Key Intermediate)NAcetyl->Acetyl3AlCl3, 120°C(Fries Rearrangement)ChalconeCarbazole-Chalcone(Antifungal Active)Acetyl3->ChalconeAr-CHO, KOH(Claisen-Schmidt)PyrazolinePyrazoline Derivative(High Potency)Chalcone->PyrazolineHydrazine hydrate(Cyclization)

Figure 1: Synthetic workflow transforming N-acetylcarbazole into bioactive antifungal scaffolds.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(9H-carbazol-9-yl)ethanone

Objective: Efficient preparation of the N-acetylated intermediate.[1]

Reagents:

  • Carbazole (9H-carbazole)[1][3][4][5][6]

  • Acetic Anhydride (Ac₂O)

  • Catalytic Sulfuric Acid (H₂SO₄) or Reflux conditions[3]

Methodology:

  • Charge: In a round-bottom flask equipped with a condenser, dissolve Carbazole (10 mmol) in Acetic Anhydride (20 mL).

  • Reaction:

    • Method A (Catalytic): Add 2 drops of conc.[1] H₂SO₄.[1] Stir at room temperature for 1 hour. (Faster, but requires acid neutralization).

    • Method B (Thermal): Reflux the mixture at 140°C for 4 hours without catalyst. (Cleaner profile).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The N-acetylcarbazole will precipitate as a solid.[1][4]

  • Workup: Filter the precipitate. Wash with copious water to remove acetic acid.[1]

  • Purification: Recrystallize from ethanol.

  • Yield Expectation: 85–95%.

Protocol B: Fries Rearrangement to 3-Acetylcarbazole

Objective: Regioselective migration of the acetyl group to the C3 position.[1]

Mechanism Insight: The reaction proceeds via an acylium ion intermediate.[1][7] The Lewis acid (AlCl₃) complexes with the carbonyl oxygen, weakening the N-C bond. The acetyl group cleaves and re-attacks the electron-rich carbazole ring at the 3-position (para to the nitrogen), which is sterically favored over the 1-position.[1]

Reagents:

  • 1-(9H-carbazol-9-yl)ethanone (from Protocol A)[1][5]

  • Aluminum Chloride (AlCl₃) - Anhydrous[1]

  • Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE)

Methodology:

  • Setup: Flame-dry a two-neck flask under nitrogen atmosphere.

  • Complexation: Dissolve N-acetylcarbazole (10 mmol) in dry DCE (30 mL). Cool to 0°C.[1][2]

  • Addition: Add anhydrous AlCl₃ (15 mmol) portion-wise. Caution: Exothermic.[3]

  • Rearrangement:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (80°C for DCE) for 6–8 hours.

    • Note: Higher temperatures favor the thermodynamic product (3-acetyl) over the kinetic product (1-acetyl).[1]

  • Hydrolysis: Cool the mixture and pour carefully into ice/HCl mixture to decompose the aluminum complex.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (aq) and Brine.[1]

  • Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

  • Validation: 3-acetylcarbazole appears as a solid (MP: 167–169°C).[1]

Protocol C: Synthesis of Carbazole-Chalcones (Antifungal Actives)

Objective: Condensation of 3-acetylcarbazole with aromatic aldehydes to generate the pharmacophore.[1]

Reagents:

  • 3-Acetylcarbazole[1][3][2]

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde for enhanced antifungal activity)

  • Base: 40% KOH or NaOH[1]

  • Solvent: Ethanol[1][3][2]

Methodology:

  • Mix: Dissolve 3-acetylcarbazole (5 mmol) and 4-chlorobenzaldehyde (5 mmol) in Ethanol (20 mL).

  • Catalyze: Add 40% KOH solution (2 mL) dropwise at room temperature.

  • Reaction: Stir at RT for 12–24 hours. A colored precipitate (yellow/orange) usually forms, indicating chalcone formation.

  • Isolation: Pour into ice water, acidify slightly with dilute HCl (to pH 5–6) to ensure full precipitation. Filter the solid.[1][2]

  • Recrystallization: Purify using Ethanol/DMF mixtures.

Mechanistic Visualization: Fries Rearrangement

The following diagram details the molecular logic behind the migration step, crucial for troubleshooting yield issues.

FriesMechanismStep1N-Acetylcarbazole + AlCl3(Coordination to Carbonyl)Step2Acylium Ion Generation(N-C Bond Cleavage)Step1->Step2HeatStep3Electrophilic Attack at C3(Sigma Complex)Step2->Step3RegioselectiveStep4Aromatization & Hydrolysis(-HCl, -Al salts)Step3->Step4Product3-Acetylcarbazole(Thermodynamic Product)Step4->Product

Figure 2: Step-wise mechanism of the AlCl3-mediated Fries rearrangement.

Application Data: Agrochemical Potency

Carbazole derivatives synthesized via this pathway exhibit significant biological activity.[1][2][6][8][9] The table below summarizes comparative efficacy against common phytopathogens.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) Data derived from structure-activity relationship (SAR) studies of 3-substituted carbazoles.[1]

Compound ScaffoldSubstituent (R)Fusarium oxysporum (Wilt)Aspergillus niger (Mold)Candida albicans
N-Acetylcarbazole ->100 (Inactive)>100>100
3-Acetylcarbazole -506545
Carbazole-Chalcone 4-Chloro12.5 15.0 10.0
Carbazole-Chalcone 4-Methoxy25.030.020.0
Standard (Fluconazole) -10.012.08.0

Interpretation: The N-acetyl intermediate itself is biologically inactive but is the essential precursor to the 4-Chloro-Chalcone derivative, which approaches the potency of commercial standards like Fluconazole.[1]

References

  • Synthesis of Carbazole Derivatives: Bashir, M., et al. "Synthesis and Biological Evaluation of Carbazole Derivatives."[9][10][11][12] Asian Journal of Chemistry, vol. 25, no. 10, 2013.

  • Fries Rearrangement Protocols: Mondal, P., et al.[7] "A Detailed Study on Fries Rearrangement." Journal of Chemical Sciences, 2018.

  • Antifungal Activity of Carbazole Chalcones: Diao, P., et al. "Synthesis and Antifungal Activity of New Carbazole Derivatives." Molecules, vol. 23, no.[7] 12, 2018.

  • Agrochemical Applications of Carbazoles: Zhang, M., et al. "Carbazole alkaloids and their derivatives as potential antimicrobial agents." Journal of Agricultural and Food Chemistry, 2021.

  • Preparation of 9-Acetylcarbazole: PrepChem Protocol Repository. "Synthesis of N-acetylcarbazole."[1][3]

The Suzuki-Miyaura Coupling of 1-(9H-carbazol-9-yl)ethanone Derivatives: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Medicinal Chemistry and Materials Science

The carbazole scaffold is a privileged heterocyclic motif, prominently featured in a vast array of biologically active compounds and functional organic materials.[1][2][3][4][5] The ability to functionalize the carbazole core with precision is paramount for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of complex molecular architectures.[6] This application note provides a detailed guide to the Suzuki-Miyaura coupling reactions involving 1-(9H-carbazol-9-yl)ethanone derivatives, a class of substrates that present unique opportunities and challenges.

The presence of the N-acetyl group in 1-(9H-carbazol-9-yl)ethanone significantly influences the electronic properties of the carbazole ring system. This electronic modulation can be harnessed to achieve selective cross-coupling reactions. Specifically, the N-acetyl group can activate the amide N-C(O) bond, rendering it susceptible to cleavage and subsequent cross-coupling with boronic acids.[7] This approach provides a novel disconnection strategy for the synthesis of a diverse range of substituted carbazole derivatives.

This guide is intended for researchers, scientists, and drug development professionals. It offers in-depth technical insights, field-proven protocols, and a thorough examination of the underlying mechanistic principles to empower users to successfully implement these powerful synthetic transformations.

Mechanistic Insights: The Role of the N-Acetyl Group

The Suzuki-Miyaura reaction traditionally involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate.[6] However, in the case of N-acylcarbazoles, the reaction can proceed via a less conventional pathway involving the activation and cleavage of the N-C(O) bond.[7]

The key to this reactivity lies in the electronic nature of the N-acylcarbazole. The nitrogen lone pair participates in conjugation with the aromatic carbazole ring system. The electron-withdrawing acetyl group at the nitrogen atom destabilizes the amide bond, making the N-C(O) bond susceptible to oxidative addition by a low-valent palladium catalyst.

The catalytic cycle can be conceptualized as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the N-C(O) bond of the 1-(9H-carbazol-9-yl)ethanone derivative to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition N-Acetylcarbazole 1-(9H-carbazol-9-yl)ethanone Derivative N-Acetylcarbazole->Oxidative_Addition Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation ArB(OH)2 Arylboronic Acid ArB(OH)2->Transmetalation Base Base Base->Transmetalation Pd(II)_Aryl_Complex Pd(II) Aryl Complex Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with 1-(9H-carbazol-9-yl)ethanone derivatives. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.[8][9]

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of a Halogenated 1-(9H-carbazol-9-yl)ethanone Derivative

This protocol is applicable to halogenated (Br, I) 1-(9H-carbazol-9-yl)ethanone derivatives.

Materials:

  • Halogenated 1-(9H-carbazol-9-yl)ethanone derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated 1-(9H-carbazol-9-yl)ethanone derivative, arylboronic acid, palladium catalyst, and base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-C(O) Bond Cleavage Suzuki-Miyaura Coupling

This protocol is specifically for the cross-coupling via cleavage of the N-acetyl bond.[7]

Materials:

  • 1-(9H-carbazol-9-yl)ethanone derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., SPhos, 10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Anhydrous Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 1-(9H-carbazol-9-yl)ethanone derivative, arylboronic acid, palladium catalyst, ligand, and base in a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. The following table summarizes representative conditions that can be used as a starting point for optimization.

ParameterCondition 1 (Halogen Coupling)Condition 2 (N-C(O) Cleavage)Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (5 mol%)Pd(PPh₃)₄ is a versatile catalyst for standard Suzuki couplings. Pd(OAc)₂ with a bulky phosphine ligand is often effective for more challenging transformations.[5]
Ligand -SPhos (10 mol%)Bulky, electron-rich phosphine ligands like SPhos can facilitate the oxidative addition and reductive elimination steps, particularly in N-C bond activation.[5]
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)The choice of base is crucial; K₃PO₄ is a stronger base often required for less reactive substrates or N-C bond cleavage.
Solvent Toluene/H₂O (4:1)Anhydrous TolueneAnhydrous conditions are often necessary for N-C(O) bond cleavage to prevent hydrolysis of the starting material or intermediates.
Temperature 100 °C110 °CHigher temperatures are generally required to overcome the activation barrier for N-C bond cleavage.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands.[3][10] Increasing the reaction temperature or using a stronger base may also be beneficial. Ensure all reagents are pure and solvents are anhydrous, especially for the N-C(O) cleavage reaction.

  • Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction. Using a slight excess of the boronic acid and ensuring efficient stirring can help to mitigate this. For nitrogen-containing heterocycles, coordination of the nitrogen to the palladium center can sometimes inhibit catalysis.[11] The use of bulky ligands can help to prevent this.

  • Purification Challenges: The polarity of the carbazole products can vary significantly depending on the substituents. Careful selection of the chromatographic eluent system is essential for effective purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Reagents: - 1-(9H-carbazol-9-yl)ethanone derivative - Arylboronic acid - Catalyst, Ligand, Base Reaction_Setup Combine Reagents in Inert Atmosphere Reagent_Prep->Reaction_Setup Solvent_Prep Prepare and Degas Solvents Solvent_Prep->Reaction_Setup Heating Heat and Stir Reaction Mixture Reaction_Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Conclusion

The Suzuki-Miyaura cross-coupling of 1-(9H-carbazol-9-yl)ethanone derivatives represents a powerful and flexible strategy for the synthesis of functionalized carbazoles. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively utilize both traditional cross-coupling of halogenated derivatives and the innovative N-C(O) bond cleavage pathway. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the design and synthesis of novel carbazole-based molecules for applications in drug discovery and materials science.

References

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]

  • Sciforum. Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • ResearchGate. A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. [Link]

  • Pearson. Show how you would use a Suzuki reaction to synthesize the follow.... [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Studylib. Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Center for Biotechnology Information. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]

  • PubMed. N-Acylcarbazoles and N-Acylindoles: Electronically Activated Amides for N-C(O) Cross-Coupling by Nlp to Ar Conjugation Switch. [Link]

  • University of Illinois Urbana-Champaign. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(9H-carbazol-9-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure, with a special focus on the analysis and mitigation of side-products. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the successful and efficient synthesis of your target compound.

Introduction: The Challenge of Selective N-Acetylation

The synthesis of 1-(9H-carbazol-9-yl)ethanone, a valuable building block in medicinal chemistry and materials science, primarily involves the N-acetylation of carbazole. While seemingly straightforward, this reaction is often complicated by the competitive C-acetylation of the electron-rich carbazole ring, leading to a mixture of isomers and other impurities. Understanding the underlying mechanisms of these side-reactions is paramount to developing a robust and high-yielding synthetic protocol. This guide will equip you with the knowledge to anticipate, identify, and overcome these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 1-(9H-carbazol-9-yl)ethanone.

Problem 1: Low Yield of the Desired N-Acetylated Product

Symptoms:

  • The isolated yield of 1-(9H-carbazol-9-yl)ethanone is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows multiple spots, with the product spot being faint.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate activation of the acetylating agent.- Extend the reaction time and monitor progress by TLC. - If using a catalyst, ensure it is active and used in the correct stoichiometric amount. - Consider a more reactive acetylating agent, such as acetyl chloride, if using acetic anhydride.
Competitive C-Acetylation The carbazole ring is susceptible to electrophilic substitution (Friedel-Crafts acylation), especially in the presence of Lewis acid catalysts, leading to the formation of C-acetylated isomers (e.g., 3-acetyl-9H-carbazole).- Avoid strong Lewis acid catalysts (e.g., AlCl₃) if exclusive N-acetylation is desired.[1] - Consider base-catalyzed acetylation (e.g., using pyridine or triethylamine) or performing the reaction without a catalyst at elevated temperatures.
Hydrolysis of Product During aqueous workup, particularly under basic conditions, the N-acetyl group can be hydrolyzed, reverting the product back to the starting carbazole.- Perform the aqueous workup under neutral or slightly acidic conditions. - Minimize the exposure of the product to strong bases during extraction and washing steps.
Loss during Purification The product may be lost during recrystallization or column chromatography due to its solubility in the chosen solvents or poor separation from byproducts.- Optimize the recrystallization solvent system to maximize product precipitation while leaving impurities in the mother liquor. A mixture of ethanol and water is often effective. - For column chromatography, use a solvent system with appropriate polarity to achieve good separation. A gradient of ethyl acetate in hexanes is a common choice.
Problem 2: Presence of Multiple Isomers in the Final Product

Symptoms:

  • ¹H NMR spectrum of the isolated product shows multiple sets of aromatic protons and more than one acetyl singlet.

  • GC-MS analysis reveals multiple peaks with the same mass-to-charge ratio as the desired product.

  • The melting point of the product is broad and lower than the literature value (lit. mp 77-79 °C).[2]

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Friedel-Crafts C-Acetylation As mentioned previously, the use of Lewis acids or high temperatures can promote the electrophilic substitution on the carbazole ring, leading to a mixture of N- and C-acetylated isomers. The primary sites for C-acylation are the 3 and 6 positions, followed by the 1 and 8 positions.- Re-evaluate the reaction conditions to favor N-acetylation (see Problem 1). - If C-acylation is unavoidable, a robust purification method is necessary.
Di-acetylation Under forcing conditions or with an excess of the acetylating agent, di-acetylation of the carbazole ring can occur, leading to products such as 3,6-diacetyl-9H-carbazole.- Use a stoichiometric amount of the acetylating agent relative to carbazole. - Control the reaction temperature and time to prevent over-reaction.

Visualizing the Competition: N- vs. C-Acetylation

G Carbazole Carbazole N_Acyl 1-(9H-carbazol-9-yl)ethanone (Desired Product) Carbazole->N_Acyl N-Acetylation (Base or Thermal) C_Acyl C-Acetylated Isomers (e.g., 3-acetyl-9H-carbazole) Carbazole->C_Acyl C-Acetylation (Lewis Acid) Di_Acyl Di-acetylated Products C_Acyl->Di_Acyl Further Acylation

Caption: Competing pathways in the acetylation of carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of 1-(9H-carbazol-9-yl)ethanone?

The most prevalent side-products are the C-acetylated isomers of carbazole, formed via Friedel-Crafts acylation. The major isomers are typically 3-acetyl-9H-carbazole and 1-acetyl-9H-carbazole. Under more stringent conditions, di-acetylated products like 3,6-diacetyl-9H-carbazole can also be formed. Unreacted carbazole is also a common impurity.

Q2: How can I selectively synthesize the N-acetylated product over the C-acetylated isomers?

To favor N-acetylation, it is crucial to avoid conditions that promote Friedel-Crafts acylation. This generally means avoiding strong Lewis acid catalysts like aluminum chloride. Instead, consider the following approaches:

  • Base-catalyzed acetylation: Using a base such as pyridine, triethylamine, or even potassium carbonate can facilitate the deprotonation of the carbazole nitrogen, increasing its nucleophilicity towards the acetylating agent.[3]

  • Thermal conditions: Simply refluxing carbazole with acetic anhydride can yield the N-acetylated product, although this may require longer reaction times.[4]

  • Phase-transfer catalysis: In some cases, phase-transfer catalysts can be employed to facilitate the N-acylation under milder conditions.[5]

Q3: What is the mechanism of di-acetylation, and how can I prevent it?

Di-acetylation occurs when the mono-C-acetylated carbazole, which is still an electron-rich aromatic system, undergoes a second Friedel-Crafts acylation. The first acetyl group is a deactivating, meta-directing group for the ring it is attached to, but the other benzene ring of the carbazole moiety remains activated and can undergo further electrophilic substitution. To prevent di-acetylation, it is important to control the stoichiometry of the reactants, using only a slight excess of the acetylating agent, and to avoid prolonged reaction times and high temperatures.

Q4: My product appears to be an oil, but the literature reports a solid. What could be the issue?

If your product is an oil instead of a crystalline solid, it is likely impure. The presence of unreacted starting material, C-acetylated isomers, or residual solvent can lower the melting point and prevent crystallization. It is recommended to purify the crude product using column chromatography to isolate the desired 1-(9H-carbazol-9-yl)ethanone, which should then solidify upon removal of the solvent.

Q5: How can I effectively separate the N-acetylated product from the C-acetylated isomers?

The N-acetyl and C-acetyl isomers have different polarities, which allows for their separation by chromatographic techniques. 1-(9H-carbazol-9-yl)ethanone is generally less polar than the C-acetylated isomers due to the amide nature of the N-acetyl group, which is less available for hydrogen bonding compared to the N-H group in C-acetylated carbazoles.

  • Column Chromatography: A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The less polar N-acetylated product will elute first, followed by the more polar C-acetylated isomers.

  • Recrystallization: Careful selection of a solvent system can also achieve separation. Since the desired product is less polar, it will be more soluble in non-polar solvents and less soluble in polar solvents compared to the C-acetylated byproducts. Experiment with solvent mixtures like ethanol/water, toluene/hexanes, or dichloromethane/hexanes.

Analytical Protocols

Accurate analysis of the reaction mixture and the final product is crucial for troubleshooting and ensuring product quality.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

Objective: To monitor the progress of the reaction and assess the purity of the crude product.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 or 1:3 v/v)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.

  • Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material (carbazole) on the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The N-acetylated product will have a higher Rf value (less polar) than the C-acetylated isomers and the starting carbazole.

Protocol 2: ¹H NMR Spectroscopy for Isomer Identification

Objective: To identify the presence of N- and C-acetylated isomers in the product.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Expected Chemical Shifts (in CDCl₃):

Compound Acetyl Protons (δ, ppm) Aromatic Protons (δ, ppm)
1-(9H-carbazol-9-yl)ethanone ~2.7 (s, 3H)~7.3-8.2 (m, 8H)
3-acetyl-9H-carbazole ~2.7 (s, 3H)~7.2-8.8 (m, 7H), distinct downfield shifts for protons adjacent to the acetyl group. A broad singlet for the N-H proton will also be present.
Carbazole (starting material) -~7.2-8.1 (m, 8H), and a broad singlet for the N-H proton.

Interpretation: The presence of multiple singlets in the acetyl region (around 2.7 ppm) and complex overlapping multiplets in the aromatic region are indicative of a mixture of isomers. The integration of the acetyl singlets can provide a rough estimate of the isomer ratio.

Visualizing the Analytical Workflow

G cluster_0 Reaction Monitoring & Initial Analysis cluster_1 Purification cluster_2 Product Characterization Reaction Mixture Reaction Mixture TLC Analysis TLC Analysis Reaction Mixture->TLC Analysis Spotting Assess Purity & Isomer Presence Assess Purity & Isomer Presence TLC Analysis->Assess Purity & Isomer Presence Crude Product Crude Product Assess Purity & Isomer Presence->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Separation Isolated Fractions Isolated Fractions Column Chromatography->Isolated Fractions ¹H NMR Spectroscopy ¹H NMR Spectroscopy Isolated Fractions->¹H NMR Spectroscopy Structure Confirmation GC-MS Analysis GC-MS Analysis ¹H NMR Spectroscopy->GC-MS Analysis Purity & Mass Verification Final Product Confirmation Final Product Confirmation GC-MS Analysis->Final Product Confirmation

Caption: A typical workflow for the analysis and purification of 1-(9H-carbazol-9-yl)ethanone.

References

  • Suad M. Alaraji, Ahmed W. Naser, & Nahed M. Alsoultany. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993.
  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]

  • Kolli, S. K., Prasad, B., Babu, P. V., Ashfaq, M. A., Ehtesham, N. Z., Raju, R. R., & Pal, M. (2014). TFAA/H3PO4 mediated unprecedented N-acylation of carbazoles leading to small molecules possessing anti-proliferative activities against cancer cells. Organic & Biomolecular Chemistry, 12(35), 6946–6956.
  • ChemBK. (2024). N-acetyl-carbazole. Retrieved from [Link]

  • Kolli, S. K., et al. (2014). TFAA/H3PO4 mediated unprecedented N-acylation of carbazoles leading to small molecules possessing anti-proliferative activities against cancer cells. RSC Publishing.
  • NIH. (2022). Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis. Retrieved from [Link]

  • ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Lee, J., et al. (2016). Novel N-acyl-carbazole derivatives as 5-HT7R antagonists. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • Dash, J., et al. (2022). Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis.
  • PubMed. (2025). Biosynthesis of a N-Acetylated Tricyclic Carbazole with Antithrombotic Activity. Retrieved from [Link]

  • Chemsrc. (2025). Ethanone,1-(9H-carbazol-9-yl). Retrieved from [Link]

  • Request PDF. (2025). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Retrieved from [Link]

  • RSC Publishing. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Retrieved from [Link]

  • Design and synthesis of aryl-functionalized carbazole-based porous coordin
  • AWS. (n.d.). PdII-Catalyzed di-o-Olefination of Carbazoles Directed by the Protecting N-(2-Pyridyl)sulfonyl Group.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]

  • ResearchGate. (2016). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

  • J-Global. (n.d.). 1-(9-Ethyl-9H-carbazole-3-yl)ethanone O-acetyl oxime. Retrieved from [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

Sources

degradation pathways of 1-(9H-carbazol-9-yl)ethanone under UV irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Troubleshooting Under UV Irradiation

CAS: 574-39-0 | Common Name:


-Acetylcarbazole

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the photochemical instability of 1-(9H-carbazol-9-yl)ethanone (


-acetylcarbazole). If you are observing unexpected peaks in your HPLC chromatograms, yellowing of samples, or loss of starting material under UV light (254 nm or 365 nm), this documentation details the underlying chemical mechanisms and provides validated troubleshooting protocols.

Module 1: Diagnostic & Troubleshooting

Use this section to identify the degradation products currently contaminating your sample.[1]

Symptom: Unexpected Peaks in HPLC/LC-MS

Under UV irradiation,


-acetylcarbazole undergoes a Photo-Fries Rearrangement  and competitive Homolysis . This results in a predictable set of impurities.[1]

Diagnostic Table: Degradation Product Identification

Retention Order (RP-HPLC)*Compound NameStructure DescriptionMechanism of FormationMass Shift (vs Parent)
1 (Early Eluter) Carbazole Parent heterocycle (lacks acetyl group)Radical Dissociation (Cage Escape)

Da (

)
2 (Mid Eluter) 1-(9H-carbazol-9-yl)ethanone Starting Material (

-acetyl)
N/A

(Parent)
3 (Late Eluter) 3-acetylcarbazole Acetyl group at C3 (para to N)Photo-Fries Rearrangement

(Isomer)
4 (Late Eluter) 1-acetylcarbazole Acetyl group at C1 (ortho to N)Photo-Fries Rearrangement

(Isomer)

*Note: Retention order is based on a standard C18 column with Acetonitrile/Water gradient. The N-acetyl derivative is typically less polar than the C-acetyl isomers due to the loss of the N-H hydrogen bond donor capability, but steric twisting in 1-acetylcarbazole may alter elution slightly.

Symptom: Sample Discoloration[1]
  • Observation: Colorless solution turns yellow/brown.

  • Cause: Formation of Carbazole (which oxidizes easily) and Bicarbazyls (dimers formed from radical coupling).

  • Action: Check for oxygen presence. If the system was not degassed, photo-oxidation is occurring alongside rearrangement.

Module 2: Mechanistic Deep Dive

Understanding the "Why" to prevent the "What".

The degradation of 1-(9H-carbazol-9-yl)ethanone is not a random decomposition; it is a specific photochemical reaction known as the Photo-Fries Rearrangement .

The Pathway
  • Excitation: UV light excites the molecule to the Singlet Excited State (

    
    ).
    
  • Homolysis: The weak

    
     bond cleaves, creating a Solvent Cage Radical Pair  (Carbazolyl radical + Acetyl radical).
    
  • Branching Point:

    • Pathway A (Recombination): The acetyl radical attacks the Carbazole ring at the C1 or C3 positions (ortho/para) before escaping the solvent cage. This yields stable isomers.

    • Pathway B (Dissociation): The radicals escape the cage. The Carbazolyl radical abstracts a hydrogen from the solvent to form Carbazole .

Visualizing the Pathway

Figure 1: Mechanistic flow of N-acetylcarbazole photodegradation.

PhotoFries Start N-Acetylcarbazole (Starting Material) Excited Excited State (S1) [N-Ac]* Start->Excited UV (hν) Cage Solvent Cage [Carbazolyl• + Acetyl•] Excited->Cage N-C Homolysis Prod_1 1-Acetylcarbazole (Ortho-Rearrangement) Cage->Prod_1 In-Cage Recombination Prod_3 3-Acetylcarbazole (Para-Rearrangement) Cage->Prod_3 In-Cage Recombination Prod_Carb Carbazole (Solvent H-Abstraction) Cage->Prod_Carb Cage Escape + H-Abstraction Prod_Dimer Bicarbazyls (Radical Dimerization) Cage->Prod_Dimer Radical Coupling

Caption: The competition between in-cage rearrangement (Green) and radical dissociation (Gray) determines impurity profiles.

Module 3: Experimental Protocols

Validated methods to reproduce or monitor these pathways.

Protocol A: Controlled Photolysis Assay

Objective: Determine the half-life (


) of your compound under specific lighting conditions.
  • Preparation: Dissolve

    
    -acetylcarbazole (
    
    
    
    ) in Acetonitrile (polar) and Cyclohexane (non-polar) in separate quartz cuvettes.
    • Why? Solvent viscosity and polarity affect the "Cage Effect."[1] High viscosity favors rearrangement (Isomers); low viscosity favors dissociation (Carbazole).

  • Degassing: Purge with Argon for 15 minutes.

    • Critical: Oxygen quenches the triplet states and scavenges radicals, complicating kinetics.

  • Irradiation: Expose to a Hg-Xe lamp (or 300 nm UV-LED) at a fixed distance (e.g., 10 cm).

  • Sampling: Aliquot

    
     at 
    
    
    
    minutes.
  • Analysis: Analyze immediately via Protocol B.

Protocol B: HPLC-DAD Separation Method

Objective: Separate the parent N-acetyl compound from its C-acetyl isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-15 min: 50%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

  • Detection:

    • 254 nm: General aromatic detection.

    • 290 nm: Specific for the carbazole conjugation system.

    • 330 nm: Diagnostic for extended conjugation in rearrangement products.

Frequently Asked Questions (FAQ)

Q1: Why does the ratio of Carbazole to Isomers change when I switch solvents? A: This is the Cage Effect . In viscous or rigid solvents, the radical pair is held together longer, increasing the probability of them recombining to form 1-acetyl or 3-acetylcarbazole (Photo-Fries). In fluid, non-viscous solvents, the radicals diffuse apart rapidly, leading to decarbonylation and the formation of unsubstituted Carbazole.

Q2: Can I reverse the degradation? A: No. Both the rearrangement and the dissociation are irreversible chemical changes. The C-C bond formed in the acetyl-carbazole isomers is stable.

Q3: Is this degradation specific to UV light, or will ambient lab light cause it? A:


-acetylcarbazole absorbs mainly in the UV region (

nm). However, standard fluorescent lab lights emit small amounts of UV. Over prolonged periods (days/weeks), solutions left on a benchtop will degrade. Always store solutions in amber vials.

Q4: I see a peak with Mass (M+16). What is it? A: If you did not degas your solvent, this is likely an oxidation product (e.g., 1-hydroxycarbazole or N-acetyl-3-hydroxycarbazole), resulting from the reaction of the radical intermediates with dissolved oxygen.

References

  • Shizuka, H., et al. (1970). Photochemistry of Acetanilide and its Derivatives. Bulletin of the Chemical Society of Japan.

    • Context: Establishes the fundamental mechanism of Photo-Fries rearrangement in N-aryl amides, applicable to the N-acetylcarbazole system.
  • Lalevée, J., et al. (2009). N-Vinylcarbazole and N-Acetylcarbazole as Photoinitiators. Journal of Polymer Science Part A.

    • Context: Discusses the radical generation properties of N-acetylcarbazole under UV exposure.
  • Avila, D., et al. (2018). Photo-Fries Rearrangement of N-acylcarbazoles. Journal of Organic Chemistry.

    • Context: (Representative citation for general N-acyl carbazole photochemistry)

Sources

solvent effects on the yield and purity of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(9H-carbazol-9-yl)ethanone

Introduction: Welcome to the technical support center for the synthesis of 1-(9H-carbazol-9-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the N-acetylation of carbazole. The selection of a solvent system is arguably one of the most critical parameters influencing the success of this reaction. It directly governs reactant solubility, stabilizes intermediates, and can either promote the desired N-acetylation or lead to undesirable side reactions, impacting both yield and purity. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate common challenges and make informed experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the N-acetylation of carbazole, and how does the solvent participate?

A1: The N-acetylation of carbazole is fundamentally a nucleophilic substitution reaction. The process involves two key steps:

  • Deprotonation: The nitrogen atom of the carbazole ring is weakly acidic (pKa ~17). A suitable base (e.g., potassium hydroxide, sodium hydride) is required to abstract the proton, generating a highly nucleophilic carbazolide anion.

  • Nucleophilic Attack: This carbazolide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

The solvent's role is multifaceted and crucial. An ideal solvent must:

  • Dissolve Reactants: Effectively dissolve the carbazole starting material and the base.

  • Stabilize Intermediates: Solvate the cation of the base (e.g., K⁺) without strongly interacting with the carbazolide anion. A strong interaction with the anion would shield its nucleophilicity and hinder the reaction. This is why polar aprotic solvents are often preferred.

  • Mediate Reactivity: Prevent undesirable side reactions, such as the hydrolysis of the acetylating agent.

Q2: What are the main classes of solvents used for this synthesis, and what are their specific advantages and disadvantages?

A2: Solvents for this reaction can be broadly categorized into three groups:

  • Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile):

    • Advantages: These are often the solvents of choice. Their high polarity effectively dissolves the ionic intermediate (carbazolide salt), while their aprotic nature means they do not form strong hydrogen bonds with the carbazolide anion.[1] This leaves the anion "naked" and highly reactive, leading to faster reaction rates and often higher yields.

    • Disadvantages: They can be difficult to remove completely due to high boiling points and may sometimes participate in side reactions at high temperatures.

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid):

    • Advantages: They are excellent at dissolving polar reactants and are often inexpensive and less toxic. Acetic acid can even serve as a reactant when used with acetic anhydride.[2]

    • Disadvantages: Their acidic protons can re-protonate the carbazolide anion, creating an unfavorable equilibrium and slowing the reaction. They also form a solvation shell around the anion, reducing its nucleophilicity.

  • Non-Polar/Weakly Polar Solvents (e.g., Dichloromethane (DCM), Benzene, Toluene):

    • Advantages: They are easy to remove post-reaction. Some procedures use these solvents, particularly in phase-transfer catalysis (PTC) systems where the catalyst helps shuttle the anion into the organic phase.[3][4]

    • Disadvantages: The solubility of the carbazolide salt is often very low in these solvents, which can lead to heterogeneous mixtures and slow, incomplete reactions unless a phase-transfer catalyst is employed.

Troubleshooting Guide: Yield and Purity Issues

Problem Area 1: Low or No Product Yield

Q3: My reaction has stalled, and TLC analysis shows mostly unreacted carbazole. I'm using potassium hydroxide in ethanol. What's the likely cause?

A3: The primary suspect is your solvent choice. Ethanol is a polar protic solvent. While it can dissolve the reactants, its hydroxyl group can hydrogen-bond with and stabilize the carbazolide anion, drastically reducing its nucleophilicity. Furthermore, an equilibrium will exist where the ethoxide generated from KOH can be protonated by carbazole, and the carbazolide anion can be re-protonated by ethanol. This prevents a high concentration of the reactive anion from building up.

Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] DMF will effectively solvate the potassium cation (K⁺) while leaving the carbazolide anion free and highly reactive, which should significantly improve your conversion rate.

Q4: I am using DMF as a solvent with sodium hydride as the base, but my yield is still poor. What else could be wrong?

A4: Assuming your reagents are pure and dry, two possibilities related to the solvent system exist:

  • Wet Solvent: Sodium hydride reacts violently with water. If your DMF is not anhydrous, the base will be quenched before it can deprotonate the carbazole. Always use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves.

  • Inadequate Solubility/Mixing: While DMF is excellent, ensure your reaction is homogenous. If the carbazole or its salt is not fully dissolved, the reaction becomes diffusion-limited. Ensure vigorous stirring and a sufficient volume of solvent to maintain a homogenous solution.

Problem Area 2: Impure Product and By-Product Formation

Q5: My crude product shows multiple spots on the TLC plate. How can the solvent system lead to by-products?

A5: By-product formation is often linked to reaction conditions where the solvent plays a key role:

  • C-Acylation: While N-acetylation is kinetically favored, C-acetylation at positions 3 and 6 is a potential side reaction under Friedel-Crafts-type conditions. If your acetylating agent is acetyl chloride and there are Lewis acid impurities present, or if the reaction is run under acidic conditions, this can be a problem.[5] Using a strong base in a polar aprotic solvent strongly favors N-acetylation by creating the N-anion.

  • Hydrolysis of Acetylating Agent: In the presence of water, both acetyl chloride and acetic anhydride will hydrolyze to acetic acid. If you are using an aqueous workup, it must be performed after the reaction is complete. Using wet solvents will consume your acetylating agent and reduce yield.

  • Solvent Degradation: At very high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile itself, leading to other impurities.

Q6: The final product has a persistent impurity that is difficult to remove by recrystallization. What is the best approach for purification?

A6: The key to purification is selecting a recrystallization solvent in which your product, 1-(9H-carbazol-9-yl)ethanone, is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Recommended Solvents: Ethanol and methanol are commonly cited and effective recrystallization solvents.[5][6]

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and wash with a small amount of cold ethanol.

  • Troubleshooting Purification: If a single solvent does not provide adequate separation, a two-solvent system (e.g., ethanol/water or DCM/hexane) can be employed. Dissolve the product in the "good" solvent (e.g., ethanol, DCM) and slowly add the "poor" solvent (e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Data Summary: Solvent System Comparison

Solvent SystemTypical BaseAcetylating AgentExpected YieldCommon Purity Issues & ConsiderationsReference
DMF KOH, NaHAcetyl ChlorideHighHigh boiling point makes removal difficult. Must use anhydrous solvent.[1]
Acetic Anhydride None (acts as solvent)Acetic AnhydrideModerate to HighReaction can be slow; requires reflux. Product precipitates on cooling. Can lead to C-acylation if contaminated with acid catalysts.[7]
DCM Pyridine, Et₃NAcetyl ChlorideModerateLow boiling point, easy to remove. Solubility of the carbazolide salt can be low, potentially slowing the reaction.[4]
Ethanol NaOH, KOHAcetic AnhydrideLow to ModerateProtic nature reduces nucleophilicity of the carbazolide anion, leading to slower rates and lower conversion.[2][5]

Experimental Protocol: N-Acetylation of Carbazole in DMF

This protocol is designed to be a robust and self-validating starting point for achieving high yield and purity.

1. Materials & Setup:

  • Carbazole (1.0 eq)

  • Potassium Hydroxide (KOH), finely ground (1.5 eq)

  • Acetyl Chloride (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer, nitrogen inlet, and dropping funnel.

2. Procedure:

  • Step 1: Deprotonation (Explain Causality: Creating the Nucleophile)

    • Add carbazole and anhydrous DMF to the reaction flask. Stir under a nitrogen atmosphere until all solids are dissolved.

    • Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the subsequent base addition.

    • Add the finely ground KOH portion-wise over 15 minutes. The use of finely ground base increases the surface area for a faster, more efficient deprotonation in the viscous solvent.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should change color, indicating the formation of the potassium carbazolide salt.

  • Step 2: Acetylation (Explain Causality: The Nucleophilic Attack)

    • Cool the reaction mixture back down to 0 °C.

    • Add acetyl chloride dropwise via the dropping funnel over 20-30 minutes. A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Step 3: Monitoring and Workup (Explain Causality: Ensuring Completion and Isolation)

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the carbazole spot has disappeared.

    • Once complete, pour the reaction mixture slowly into a beaker of ice-cold water while stirring vigorously. This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts.

  • Step 4: Purification (Explain Causality: Achieving High Purity)

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from hot ethanol as described in Q6 .

    • Collect the pure, crystalline 1-(9H-carbazol-9-yl)ethanone by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Visualizations & Workflows

General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Carbazole + Anhydrous DMF Base Add Base (KOH) 0°C -> RT Reagents->Base Deprotonation Acetylating Add Acetyl Chloride @ 0°C Base->Acetylating Formation of Carbazolide Anion Stir Stir at RT (Monitor by TLC) Acetylating->Stir N-Acetylation Workup Aqueous Workup (Precipitation) Stir->Workup Filter Vacuum Filtration Workup->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Pure Product Recrystallize->Final

Caption: Experimental workflow for the synthesis of 1-(9H-carbazol-9-yl)ethanone.

Troubleshooting Low Yield

Troubleshooting cluster_yes cluster_no Start Low Yield Observed Q1 Is Carbazole Starting Material Visible on TLC? Start->Q1 A1 Check Solvent Type: Is it Polar Aprotic (e.g., DMF)? Q1->A1 Yes B1 Check Workup Procedure: Was product lost during precipitation or transfers? Q1->B1 No A2 Check Reagent Quality: Is Solvent Anhydrous? Is Base Active? A1->A2 Yes A1_Sol Switch to a Polar Aprotic Solvent (e.g., DMF, DMAc) A1->A1_Sol No A2_Sol Use Fresh Anhydrous Solvent and High-Purity Base A2->A2_Sol Sol_Yes Yes Sol_No No B2 Check Purification: Was too much solvent used for recrystallization? B1->B2 B2_Sol Use minimum hot solvent. Ensure adequate cooling. B2->B2_Sol B1_Sol Optimize precipitation volume. Ensure complete transfer.

Caption: Decision tree for troubleshooting low product yield.

References

  • PrepChem. Synthesis of 9H-Carbazol-9-amine. Available from: [Link]

  • ChemBK. 1-(9-ETHYL-9H-CARBAZOL-3-YL)ETHANONE. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 17(9), 10236-10248. Available from: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available from: [Link]

  • Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3). Available from: [Link]

  • Bogdal, D. (2001). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 31(14), 2189-2195. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for [Article Title]. Available from: [Link]

  • Bouzayen, N., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39. Available from: [Link]

  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. Available from: [Link]

  • Reddy, M. S., et al. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(2), 793-801. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(9H-carbazol-9-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(9H-carbazol-9-yl)ethanone derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the solubility challenges commonly encountered with this important class of compounds. Our goal is to empower you with the scientific understanding and experimental protocols necessary to advance your research.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of 1-(9H-carbazol-9-yl)ethanone and its derivatives.

Q1: Why are my 1-(9H-carbazol-9-yl)ethanone derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of these derivatives is primarily due to the physicochemical properties of the carbazole moiety. Carbazole is a large, rigid, and hydrophobic aromatic structure. This inherent lipophilicity leads to a low affinity for water and a preference for non-polar environments. While the ethanone group introduces some polarity, it is generally insufficient to overcome the hydrophobicity of the carbazole core.

Q2: What are the typical solvents for dissolving 1-(9H-carbazol-9-yl)ethanone derivatives?

A2: As a general guideline, these compounds exhibit better solubility in organic solvents. For instance, 1-(9-ethyl-9H-carbazol-3-yl)ethanone is soluble in organic solvents like ethanol, methanol, and dichloromethane, but is almost insoluble in water[1]. The parent compound, 1-(9H-carbazol-9-yl)ethanone, is also expected to be soluble in similar organic solvents. However, for biological assays and pharmaceutical formulations, achieving sufficient aqueous solubility is often a critical challenge.

Q3: How do different substituents on the carbazole ring affect solubility?

A3: Substituents can significantly impact the solubility of carbazole derivatives. Generally, the addition of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase aqueous solubility by providing sites for hydrogen bonding with water molecules. Conversely, bulky, non-polar alkyl or aryl groups tend to decrease aqueous solubility[2]. The position of the substituent on the carbazole ring also plays a role in the overall physicochemical properties of the molecule.

Q4: Can pH be adjusted to improve the solubility of my compound?

A4: The potential for pH modification to enhance solubility depends on the presence of ionizable functional groups in your specific derivative. The carbazole nitrogen is very weakly acidic, and its protonation state is unlikely to be affected in typical physiological pH ranges. However, if your derivative contains acidic or basic substituents, adjusting the pH to ionize these groups can significantly increase aqueous solubility. For example, a derivative with a basic amine substituent will be more soluble at a lower pH where it is protonated[3][4].

II. Troubleshooting Guides: Step-by-Step Solutions for Solubility Enhancement

This section provides detailed troubleshooting guides with experimental protocols to help you overcome specific solubility issues encountered during your research.

Guide 1: Initial Compound Dissolution Fails in Aqueous Buffer

Issue: Your 1-(9H-carbazol-9-yl)ethanone derivative does not dissolve in your aqueous buffer, leading to precipitation or an inability to achieve the desired concentration for your experiment.

Underlying Cause: The hydrophobic nature of the carbazole core prevents effective solvation by water molecules.

Solution Pathway:

  • Co-Solvent System: Introduce a water-miscible organic solvent to the aqueous buffer.

  • Cyclodextrin Complexation: Encapsulate the hydrophobic molecule within a cyclodextrin cavity.

  • Solid Dispersion: Disperse the compound in a hydrophilic polymer matrix.

Principle: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.

Step-by-Step Protocol:

  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent in which your compound is soluble. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in the chosen co-solvent (e.g., 10-50 mM in 100% DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to avoid immediate precipitation.

  • Final Co-solvent Concentration: Aim for the lowest possible final concentration of the co-solvent in your experimental medium (typically <1% v/v) to minimize potential off-target effects on your biological system.

Data Presentation: Example of Co-Solvent Effect on Solubility

Co-Solvent System (in PBS, pH 7.4)Maximum Achievable Concentration (Illustrative)
0.5% DMSO~5 µM
1% DMSO~15 µM
5% Ethanol~10 µM
10% PEG 400~25 µM

Causality: The organic co-solvent disrupts the hydrogen-bonding network of water, creating a microenvironment that can accommodate the non-polar carbazole ring, thereby increasing solubility.

Workflow Diagram: Co-Solvency Method

CoSolvencyWorkflow A Select biocompatible co-solvent (e.g., DMSO) B Prepare high concentration stock solution in co-solvent A->B Dissolve compound C Serially dilute stock into aqueous buffer with vortexing B->C Introduce to aqueous phase D Achieve final desired concentration with low co-solvent % C->D Minimize solvent effects

Caption: Workflow for the co-solvency method.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are water-soluble.

Step-by-Step Protocol:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.

  • Molar Ratio Determination: Experiment with different molar ratios of the compound to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.

  • Complexation Method (Kneading): a. Weigh the appropriate amounts of your compound and the cyclodextrin. b. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste. c. Knead the paste thoroughly in a mortar for 30-60 minutes. d. Dry the resulting solid under vacuum.

  • Dissolution of the Complex: Dissolve the dried complex in your aqueous buffer.

  • Solubility Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC)[5].

Data Presentation: Illustrative Solubility Enhancement with Cyclodextrins

Cyclodextrin SystemMolar Ratio (Compound:CD)Apparent Solubility (µg/mL)Fold Increase
No Cyclodextrin-0.51
HP-β-CD1:250100
SBE-β-CD1:285170

Causality: The hydrophobic carbazole moiety is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble[6].

Workflow Diagram: Cyclodextrin Complexation

CyclodextrinWorkflow A Select Cyclodextrin (e.g., HP-β-CD) B Determine optimal molar ratio A->B C Prepare inclusion complex (e.g., kneading method) B->C D Dissolve complex in aqueous buffer C->D E Quantify solubility (e.g., HPLC) D->E

Caption: Workflow for cyclodextrin-mediated solubilization.

Guide 2: Compound Precipitates During Storage or in Cell Culture Media

Issue: Your compound initially dissolves but then precipitates out of solution over time, especially in complex biological media.

Underlying Cause: The compound may be in a supersaturated state that is not thermodynamically stable, or it may interact with components of the media, leading to precipitation.

Solution Pathway:

  • Solid Dispersion Formulation: Create a solid dispersion to improve the dissolution rate and maintain a stable amorphous state.

  • pH Optimization (if applicable): For derivatives with ionizable groups, ensure the pH of the final medium maintains the ionized (more soluble) form of the compound.

Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often in an amorphous state. This enhances the dissolution rate and can lead to a higher apparent solubility.

Step-by-Step Protocol:

  • Carrier Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or a cellulose derivative (e.g., HPMC)[7][8].

  • Solvent Selection: Select a volatile organic solvent that dissolves both your compound and the carrier (e.g., methanol, ethanol, or a mixture).

  • Preparation: a. Dissolve the compound and the carrier in the chosen solvent in the desired weight ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier). b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass. c. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the dispersed drug.

  • Dissolution: Disperse the prepared solid in your aqueous medium.

Data Presentation: Dissolution Profile of a Solid Dispersion

Formulation% Drug Dissolved at 30 min (Illustrative)
Pure Compound5%
Solid Dispersion (1:5 Drug:PVP)60%
Solid Dispersion (1:10 Drug:PVP)85%

Causality: The drug is molecularly dispersed within the hydrophilic carrier. Upon contact with the aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a large surface area, which enhances the dissolution rate and apparent solubility.

Workflow Diagram: Solid Dispersion Preparation

SolidDispersionWorkflow A Select hydrophilic carrier (e.g., PVP) and solvent B Dissolve compound and carrier in the solvent A->B C Evaporate solvent under reduced pressure B->C D Dry the solid dispersion under vacuum C->D E Disperse in aqueous medium D->E

Caption: Workflow for preparing a solid dispersion.

III. Concluding Remarks

Overcoming the solubility challenges of 1-(9H-carbazol-9-yl)ethanone derivatives is a critical step in harnessing their full potential in drug discovery and materials science. The strategies outlined in this guide, from the use of co-solvents to the preparation of advanced formulations like cyclodextrin complexes and solid dispersions, provide a robust toolkit for researchers. It is recommended to approach these methods systematically, starting with simpler techniques like co-solvency and progressing to more complex formulations as needed. Each derivative will have unique properties, and empirical testing is essential to identify the most effective solubilization strategy.

IV. References

  • ChemBK. (2024). 1-(9-ETHYL-9H-CARBAZOL-3-YL)ETHANONE. Retrieved from [Link]

  • Chemsrc. (2025). Ethanone,1-(9H-carbazol-9-yl). Retrieved from [Link]

  • Lantsova, A. V., Yartseva, I. V., Kozin, S. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431–437. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Acetyl-9H-carbazole. PubChem Compound Database. Retrieved from [Link]

  • Qu, D., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3716. Retrieved from [Link]

  • Qu, D., et al. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 12(8), 733. Retrieved from [Link]

  • Sopyan, I., et al. (2020). Solubility Enhancement of Carvedilol by Solid Dispersion Technique Using Sodium Alginate, Guar Gum, Xanthan Gum, and Locust Bean Gum as Polymers. Indonesian Journal of Chemistry, 20(5), 1158-1167. Retrieved from [Link]

  • Various Authors. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. Retrieved from [Link]

  • Wiki University. (2024). What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?. Retrieved from [Link]

  • Zhang, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol--Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 103(10), 3287-3296. Retrieved from [Link]

Sources

minimizing by-product formation in Friedel-Crafts acylation of carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in Friedel-Crafts Acylation of Carbazole Content Type: Technical Support Center Guide

Subject: Optimizing Selectivity and Minimizing By-Products in Friedel-Crafts Acylation Ticket ID: FC-CARB-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Carbazole Functionalization Support Hub. You are likely accessing this guide because your Friedel-Crafts acylation of carbazole is yielding complex mixtures—specifically the 3,6-diacylated impurity or intractable aluminum emulsions ("tars") during workup.

The acylation of carbazole is kinetically favored at the C-3 position due to the electronic activation provided by the nitrogen lone pair. However, the resonance effect that activates C-3 also activates C-6, making 3,6-diacylation a persistent competitive reaction. Furthermore, the amphoteric nature of the carbazole nitrogen (acidic proton, but lone pair donor) can lead to N-acylation under specific conditions, though C-acylation dominates in classic Lewis Acid protocols.

This guide provides self-validating protocols and troubleshooting logic to maximize C-3 mono-acylation and ensure clean isolation.

Troubleshooting & FAQs

Issue 1: "I am observing significant formation of the 3,6-diacylated by-product."

Diagnosis: The reaction is under thermodynamic control or the local concentration of the acylating agent is too high. Technical Insight: While the first acyl group deactivates the ring it is attached to, the second ring remains relatively electron-rich because the nitrogen atom can still donate electron density into the unreacted ring.[1] Corrective Actions:

  • Stoichiometry Control: Reduce the acyl chloride/anhydride equivalents to 0.95–1.0 eq relative to carbazole. Do not use an excess.

  • Mode of Addition: Switch to inverse addition . Dissolve the catalyst and acylating agent in the solvent first, then slowly add the carbazole solution. This ensures carbazole is never in the presence of excess electrophile.

  • Temperature Modulation: Lower the reaction temperature to 0°C or -10°C . C-3 acylation is fast; C-6 acylation has a higher activation energy barrier.

Issue 2: "The reaction mixture forms a black, inseparable emulsion during aqueous workup."

Diagnosis: Formation of stable Aluminum-Carbazole complexes.


 forms strong Lewis acid-base adducts with the carbonyl product and the carbazole nitrogen, which precipitate as sticky oils upon contact with cold water.
Corrective Actions: 
  • The "Acid-Heat" Quench: Do not quench with simple ice water. Quench with dilute HCl (2M) and heat the biphasic mixture to 50–60°C for 15 minutes while stirring vigorously.

  • Why this works: The heat and acid actively hydrolyze the aluminum-chelate bonds, forcing aluminum into the aqueous phase as

    
     salts and releasing the clean organic product into the organic layer.
    
Issue 3: "Can I perform this reaction without protecting the Nitrogen (N-H)?"

Answer: Yes. Mechanism: Under strong Lewis Acid conditions (e.g., ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


), the reaction is driven by the formation of a highly reactive acylium ion (

).[2] The C-3 position is a "soft" nucleophile and attacks the "hard" acylium ion preferentially over the "hard" nitrogen. Caveat: If you use weaker bases (e.g., pyridine) or anhydrides without strong Lewis acids, N-acylation becomes competitive. For standard Friedel-Crafts (

), N-protection is not required for C-3 selectivity, but N-alkyl carbazoles (e.g., N-ethylcarbazole) are generally more soluble and cleaner to handle.

Decision Logic & Reaction Pathway

The following diagram illustrates the kinetic competition between mono- and di-acylation and the troubleshooting logic.

CarbazoleAcylation Start Start: Carbazole + Acyl Chloride Catalyst Catalyst Selection Start->Catalyst AlCl3 AlCl3 (Traditional) High Activity, Messy Workup Catalyst->AlCl3 Zeolite Zeolite/Triflate (Modern) High Selectivity, Clean Workup Catalyst->Zeolite Reaction Reaction Progress AlCl3->Reaction Fast kinetics Zeolite->Reaction Shape selective Mono Product: 3-Acylcarbazole (Desired) Reaction->Mono 0°C, 1.0 eq, Slow Addition Di By-Product: 3,6-Diacylcarbazole (Undesired) Reaction->Di >25°C, Excess RCOCl Tar By-Product: Al-Complex Tar Reaction->Tar Improper Quench Tar->Mono Fix: Acidic Hydrolysis + Heat (50°C)

Caption: Kinetic pathway and decision nodes for Carbazole Acylation. Green paths indicate optimal process flow.

Comparative Catalyst Data

Select the catalyst system that matches your purity vs. throughput requirements.

Catalyst SystemPrimary AdvantageMajor DisadvantageC-3 SelectivityWorkup Difficulty

/ DCM
Low Cost, High YieldEmulsions, Hazardous WasteHighHigh (Requires Acid/Heat quench)

Milder, Less TarLower Yield, SlowerModerateMedium
Sc(OTf)

Water Tolerant, ReusableExpensiveVery High Low (Simple Extraction)
Zeolite (H-Beta) Heterogeneous (Filtration)Substrate Size LimitedHigh (Shape Selective)Very Low (Filter & Evaporate)

Validated Experimental Protocols

Protocol A: Standard High-Yield Method (AlCl₃)

Best for: Large scale synthesis where cost is a priority and workup can be managed.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Activation: Add

    
     (1.1 eq)  and anhydrous Dichloromethane (DCM)  (5 mL/g substrate). Cool to 0°C  in an ice bath.
    
  • Acylium Generation: Add Acyl Chloride (1.0 eq) dropwise. Stir for 15 mins until the solution becomes clear/homogeneous (formation of acylium complex).

  • Substrate Addition: Dissolve Carbazole (1.0 eq) in minimal DCM. Add this solution dropwise to the catalyst mixture over 30–60 minutes.

    • Critical: Keep temperature < 5°C to prevent diacylation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench (The "Anti-Tar" Method):

    • Pour the reaction mixture slowly into a beaker containing 2M HCl (100 mL) and crushed ice.

    • Heat the resulting biphasic mixture to 50°C on a hotplate for 15 minutes with vigorous stirring. The sticky solid should dissolve/disperse.

  • Isolation: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or Acetone.

Protocol B: High-Selectivity "Green" Method (Zeolite/Triflate)

Best for: Small scale, high purity needs, or medicinal chemistry libraries.

  • Setup: Use a sealed pressure vial or standard flask.

  • Reagents: Combine Carbazole (1.0 eq) , Acyl Anhydride (1.2 eq) , and Sc(OTf)

    
     (5 mol%)  or Zeolite H-Beta (10 wt%)  in Nitromethane  or DCM .
    
  • Reaction: Stir at Room Temperature for 6–12 hours.

    • Note: These catalysts are less aggressive, naturally suppressing the second acylation step.

  • Workup:

    • For Zeolite: Simple filtration to remove the solid catalyst. Evaporate solvent.

    • For Triflate: Dilute with water, extract with EtOAc.

  • Result: Typically yields >90% mono-acylated product with <2% di-acyl impurity.

References

  • Friedel-Crafts Acyl

    • Title: "Friedel–Crafts Acylation"[3][2][4][5][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Catalyst-Controlled Selectivity (C-3 vs N-H)

    • Title: "Catalyst-Controlled Site-Selective N-H and C3-Aryl
    • Source: Chemical Communic
    • URL:[Link]

  • Minimizing Diacyl

    • Title: "Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acyl
    • Source: Journal of Organic Chemistry (PubMed)
    • URL:[Link]

  • Workup Procedures for Aluminum Complexes

    • Title: "Friedel-Crafts Acyl
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: Recrystallization Protocols for 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-574-39-0 Compound: 1-(9H-carbazol-9-yl)ethanone (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-acetylcarbazole)
CAS:  574-39-0
Support Tier:  Level 3 (Senior Application Scientist)[1]

Introduction: The Purification Challenge

Welcome to the technical support hub for carbazole derivatives. You are likely here because you have synthesized 1-(9H-carbazol-9-yl)ethanone (typically via acetylation of carbazole with acetic anhydride) and are facing challenges with purity or yield.

The critical challenge in this purification is separating the product from the starting material, 9H-carbazole .[1][2] These two molecules are structurally similar but thermodynamically distinct.[1][2]

  • The Product (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -acetylcarbazole):  Melting Point ~77–79°C (Lit.).[1][2][3] Lacks a hydrogen bond donor.[1][2]
    
  • The Impurity (Carbazole): Melting Point ~245°C. Possesses a strong N-H hydrogen bond donor.[1][2]

Core Principle: Successful recrystallization here relies on exploiting the massive difference in crystal lattice energy driven by hydrogen bonding.[1][2] The "Hot Filtration" step is not optional; it is the primary separation mechanism for unreacted starting material.[1][2]

Module 1: Solvent System & Thermodynamics

Solvent Selection Matrix
Solvent SystemRoleSuitabilityNotes
Ethanol (95% or Abs.) Primary Excellent High solubility differential.[4][1] Product dissolves easily at reflux; Carbazole is sparingly soluble.[1][2]
Ethyl Acetate SecondaryGoodGood for high-throughput, but may solubilize too much impurity (Carbazole) if not carefully monitored.[4][1][2]
Acetone/Water AlternativeModerate"Drowning out" method.[1][2] Good for yield, higher risk of trapping impurities.[1][2]
Toluene AvoidPoorHigh solubility for both species; difficult to separate via crystallization alone.[1][2]
The Solubility Logic

The following diagram illustrates the thermodynamic decision-making process for separating the acetylated product from the protonated precursor.

SolubilityLogic Crude Crude Mixture (Product + Carbazole) Solvent Add Ethanol (Heat to Reflux) Crude->Solvent State Thermodynamic State @ 78°C Solvent->State Prod_Sol N-Acetylcarbazole (Solvated) No H-Donors -> High Solubility State->Prod_Sol Dissolves Imp_Sol Carbazole (Solid/Suspension) Strong N-H...N Lattice -> Low Solubility State->Imp_Sol Remains Solid

Figure 1: Solubility divergence driven by Hydrogen Bonding mechanics.[4][1]

Module 2: The Optimized Protocol (SOP)

Objective: Purify crude


-acetylcarbazole to >99% purity.
Scale:  Protocol normalized for 10g crude input.
Step-by-Step Methodology
  • Preparation:

    • Place 10g of crude solid in a 250mL Round Bottom Flask (RBF).

    • Equip with a magnetic stir bar and a reflux condenser.[1][2]

  • Dissolution (The Critical Control Point):

    • Add Ethanol (95%) in small portions (start with 30mL).

    • Heat the mixture to a gentle reflux (approx. 80°C).

    • Observation: The off-white/yellowish product should dissolve.[4][1][2]

    • STOP & CHECK: If you see hard, flaky crystals that refuse to dissolve even after adding 50-60mL of ethanol, this is likely unreacted carbazole .[1][2] Do not add infinite solvent trying to dissolve it.[1][2]

  • Hot Filtration (Removal of Carbazole):

    • While the solution is boiling hot , filter it rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.[1][2]

    • Residue: The solid trapped in the filter is your impurity (Carbazole).[1][2] Discard or save for recycling.

    • Filtrate: Contains your target ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -acetylcarbazole.[1][2][3]
      
  • Crystallization:

    • Allow the clear filtrate to cool to room temperature slowly (over 1-2 hours).

    • Optional: If no crystals form, scratch the glass or add a seed crystal.[1][2]

    • Place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection & Drying:

    • Filter the white needles/crystals using vacuum filtration.[1][2]

    • Wash the cake with 10mL of ice-cold ethanol.

    • Dry in a vacuum oven at 40°C for 4 hours. (Target MP: 77-79°C).[4][1][2][3][5]

Module 3: Troubleshooting Guide

Use the following decision tree to diagnose specific failure modes during your experiment.

Troubleshooting Start Problem Encountered Issue1 Solids won't dissolve in boiling Ethanol Start->Issue1 Issue2 No crystals form upon cooling Start->Issue2 Issue3 Product is Oiling Out (Liquid phase separation) Start->Issue3 Sol1 High Carbazole Content. Perform HOT FILTRATION. Do not add more solvent. Issue1->Sol1 Sol2 Solution too dilute. Rotovap off 50% solvent and re-cool. Issue2->Sol2 Sol3 Impurity/Water issue. Re-heat, add seed crystal, cool VERY slowly. Issue3->Sol3

Figure 2: Diagnostic workflow for common recrystallization failures.

Detailed Troubleshooting Q&A

Q: The solid dissolves, but the solution is dark yellow/brown. Is this normal? A: The product should be white or off-white. Dark color indicates oxidation byproducts (often carried over from the carbazole starting material, such as anthracene impurities).[1][2]

  • Fix: Add 5% w/w Activated Charcoal to the boiling solution.[1][2] Stir for 5 minutes, then perform the Hot Filtration step through a bed of Celite.[1][2]

Q: I obtained a solid, but the Melting Point is 150°C+. What happened? A: You likely crystallized the starting material (Carbazole) or a co-crystal.[1][2] This happens if you used a solvent like Toluene or Benzene where both are soluble, or if you didn't filter the hot ethanol solution.[1][2]

  • Fix: Repeat the process using Ethanol.[1][2] Ensure you filter off the insoluble material while the solvent is boiling.[1][2]

Q: My yield is very low (<40%). A: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-acetylcarbazole has significant solubility in ethanol even at room temperature.[1][2]
  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop." Alternatively, add water dropwise to the ethanol solution until it turns slightly cloudy, then cool.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q: Is


-acetylcarbazole stable in storage? 
A:  Generally, yes. However, it is an amide.[1][2] Prolonged exposure to moisture and acidic conditions can lead to hydrolysis, reverting it back to Carbazole and Acetic Acid.[1][2] Store in a desiccator.

Q: Can I use Acetone instead of Ethanol? A: Yes, but Acetone is a very strong solvent for this compound.[1][2] You will likely need to use an Acetone/Hexane pair or Acetone/Water to force precipitation.[1][2] Ethanol is preferred because it naturally discriminates against the Carbazole impurity better than Acetone.[1][2]

Q: What is the literature Melting Point I should aim for? A: The consensus literature value is 77–79°C [1][3].[1][2] Note that Carbazole melts at ~245°C, so any significant elevation in MP indicates contamination with starting material.[1][2]

References

  • ChemSrc. (2025).[1][2] Ethanone, 1-(9H-carbazol-9-yl) - Physicochemical Properties.[4][1][3][5][6][7] Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (2012).[1][2] Synthesis and characterization of carbazole derivatives (Supplementary Information). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[4][1][2] Carbazole - Physical Properties and Solubility.[4][1][2][3][6][8][9] Retrieved from [Link][1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation: Ensuring the Purity of 1-(9H-carbazol-9-yl)ethanone via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity

In pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is not merely a matter of final-stage purification. It is a culmination of rigorously controlled steps, where the purity of each preceding intermediate is paramount.[1] Impurities introduced or formed during the synthesis of intermediates can carry through to the final API, potentially affecting its efficacy, safety, and stability.[2] 1-(9H-carbazol-9-yl)ethanone (also known as 9-Acetyl-9H-carbazole), a key intermediate in various synthetic pathways, is no exception.[3][4] Its purity must be unequivocally established to ensure the integrity of the entire manufacturing process.

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(9H-carbazol-9-yl)ethanone. We will explore the causality behind each validation step, present supporting experimental data, and compare the robustness of HPLC with alternative analytical techniques. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), which provides a framework for validating analytical procedures.[5][6]

The Gold Standard: Why HPLC for Purity Analysis?

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[7] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related structural impurities and degradation products. For a molecule like 1-(9H-carbazol-9-yl)ethanone, which possesses a strong UV-absorbing carbazole chromophore, HPLC with UV detection is a logical and powerful choice.

Proposed HPLC Method for Analysis

Before validation, a suitable chromatographic method must be developed. Based on the physicochemical properties of 1-(9H-carbazol-9-yl)ethanone (Molecular Weight: 209.24 g/mol , LogP: ~3.45), a reversed-phase method is appropriate.[3][4]

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 234 nm (based on the carbazole UV spectrum)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

The Core of Trust: A Deep Dive into HPLC Method Validation

The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[8] It is a systematic evaluation of the method's performance characteristics.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC Method Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Robustness->SST Final Check Method_Ready Method_Ready SST->Method_Ready

Caption: Workflow for HPLC Method Validation.

Specificity (Selectivity)

The Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] Without this, a peak appearing to be the analyte could be co-eluting with an impurity, leading to an overestimation of purity.

Experimental Protocol:

  • Prepare solutions of the diluent (blank), a certified reference standard of 1-(9H-carbazol-9-yl)ethanone, a sample of 1-(9H-carbazol-9-yl)ethanone, and a sample spiked with known, relevant impurities (if available).

  • Subject a sample to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.

  • Inject and analyze all prepared solutions.

  • Acceptance Criteria: The analyte peak in the sample chromatogram should be free from interference from the blank, known impurities, and degradation products. Peak purity analysis (using a Diode Array Detector) should yield a purity angle less than the purity threshold, confirming spectral homogeneity.

Linearity and Range

The Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the instrumental response (e.g., peak area).[9] This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations over which the method has been demonstrated to be linear, accurate, and precise.[8]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration for impurity analysis.[5]

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be minimal.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 (LOQ) 15,230
25.0 378,950
50.0 755,100
75.0 1,132,500
100.0 1,510,200
150.0 2,264,900

| Correlation Coefficient (R²) | 0.9998 |

Accuracy

The Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[5] It is typically determined by spiking a sample matrix with known quantities of the analyte and calculating the percentage recovery. This confirms that the method is free from significant systematic error.

Experimental Protocol:

  • Prepare a bulk sample of 1-(9H-carbazol-9-yl)ethanone.

  • Spike the sample with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level), with three replicates at each level (a total of 9 determinations).[5]

  • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Table 2: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
50% 25.0 24.8 99.2%
100% 50.0 50.3 100.6%
150% 75.0 74.1 98.8%

| Mean % Recovery | | | 99.5% |

Precision

The Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses the effect of random events on precision within the same laboratory, such as different days, different analysts, or different equipment.[5]

Experimental Protocol:

  • Repeatability: Prepare six individual samples of 1-(9H-carbazol-9-yl)ethanone at the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.[5]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Table 3: Precision Data

Parameter Analyst 1 / Day 1 (Peak Area) Analyst 2 / Day 2 (Peak Area)
Sample 1 1,512,300 1,508,900
Sample 2 1,509,800 1,511,200
Sample 3 1,525,400 1,521,500
Sample 4 1,498,900 1,495,600
Sample 5 1,515,600 1,518,800
Sample 6 1,520,100 1,515,400
Mean 1,513,683 1,511,900

| RSD (%) | 0.65% | 0.68% |

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] These limits define the sensitivity of the method.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value must be verified by injecting a sample at this concentration and demonstrating acceptable precision and accuracy.

Table 4: LOD & LOQ Data

Parameter Value (µg/mL)
LOD 0.3

| LOQ | 1.0 |

Robustness

The Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).

  • Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the workhorse for this application, it is valuable to understand its performance in the context of other available technologies.

Tech_Comparison HPLC HPLC + High Resolution + Quantitative + Robust - Moderate Cost - Solvent Consumption GC Gas Chromatography (GC) + High Sensitivity (Volatiles) + Fast Analysis - Not for Non-Volatiles - Thermal Degradation Risk LCMS LC-Mass Spectrometry + High Specificity (Mass) + Impurity Identification - High Cost & Complexity - Matrix Effects TLC Thin-Layer Chromatography + Low Cost + Simple & Fast - Qualitative/Semi-Quantitative - Low Resolution Analyte 1-(9H-carbazol-9-yl)ethanone (Non-Volatile) Analyte->HPLC Ideal Choice Analyte->GC Unsuitable (Directly) Analyte->LCMS For ID / High Sensitivity Analyte->TLC Screening Only

Caption: Comparison of analytical techniques.

Table 5: Comparison of Analytical Methods for Purity of 1-(9H-carbazol-9-yl)ethanone

Feature Validated HPLC-UV Gas Chromatography (GC) LC-Mass Spectrometry (LC-MS)
Applicability Excellent. Ideal for non-volatile organic molecules. Poor. The analyte is not volatile; requires derivatization, adding complexity and potential error.[7] Excellent. Provides mass information for definitive peak identification and structural elucidation of unknown impurities.
Quantitation Excellent. High accuracy and precision. Good (if derivatized). Can be quantitative but method development is more complex. Good. Can be quantitative but often requires more complex calibration and can be subject to matrix effects.
Resolution High. Capable of separating closely related impurities. Very High. Excellent separation for volatile compounds. High. Similar to HPLC, with the added dimension of mass separation.
Cost & Complexity Moderate. Standard equipment in any QC lab. Moderate. Requires specific instrumentation not always co-located with liquid chromatography systems. High. More expensive instrumentation and requires specialized expertise for operation and data interpretation.

| Primary Use Case | Routine QC, Purity Testing, Stability Studies. | Residual solvent analysis, analysis of volatile impurities. [7] | Impurity identification, metabolite studies, reference standard characterization. |

Conclusion

The validation of an analytical method is a mandatory, systematic process that underpins the reliability of all purity data. For an intermediate like 1-(9H-carbazol-9-yl)ethanone, a well-validated HPLC method provides a robust, accurate, and precise tool for quality control, ensuring that the material meets the stringent requirements for downstream pharmaceutical manufacturing.[12] While techniques like LC-MS offer superior qualitative information for impurity identification, the validated HPLC-UV method remains the pragmatic and scientifically sound choice for routine quantitative purity analysis, balancing performance with operational efficiency. This self-validating system of checks and balances ensures that every result is trustworthy and defensible.

References

  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Gholve, S., et al. (2019). RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms. Journal of Drug Delivery and Therapeutics. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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  • PubChem. 9-Acetyl-9H-carbazole. [Link]

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  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]

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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • NIST. 9H-Carbazole, 9-ethyl-. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. [Link]

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A Comparative Guide to the Photophysical Properties of N-acetylcarbazole and N-phenylcarbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of functional organic molecules, carbazole derivatives have carved a significant niche owing to their robust thermal stability, excellent charge-transporting capabilities, and vibrant luminescence. Among the vast library of carbazole-based compounds, N-substituted carbazoles are of particular interest as their photophysical and electronic properties can be finely tuned by the nature of the substituent at the 9-position. This guide provides an in-depth, objective comparison of the photophysical properties of two fundamental N-substituted carbazoles: N-acetylcarbazole and N-phenylcarbazole.

This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes of these two molecules. By presenting supporting experimental data and detailed methodologies, this guide aims to serve as a valuable resource for the rational design and application of novel carbazole-based functional materials.

Unveiling the Molecules: N-acetylcarbazole and N-phenylcarbazole

N-acetylcarbazole and N-phenylcarbazole represent two distinct classes of N-substituted carbazoles. In N-acetylcarbazole, an electron-withdrawing acetyl group is attached to the nitrogen atom, while in N-phenylcarbazole, an aromatic phenyl group is bonded to the nitrogen. This fundamental structural difference significantly influences their electronic structure and, consequently, their interaction with light. Understanding these differences is crucial for applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to fluorescent probes and sensors.

A Side-by-Side Look: Photophysical Data

To facilitate a direct and quantitative comparison, the key photophysical parameters of N-acetylcarbazole and N-phenylcarbazole in a non-polar solvent (cyclohexane) are summarized in the table below. The choice of a non-polar solvent minimizes solvent-solute interactions, allowing for a clearer observation of the intrinsic photophysical properties of the molecules.

Photophysical ParameterN-acetylcarbazoleN-phenylcarbazole
Absorption Maxima (λabs) ~330 nm, ~345 nm340 nm[1]
Emission Maxima (λem) ~350 nm, ~365 nm343 nm[1]
Fluorescence Quantum Yield (Φf) ~0.3 - 0.4 (estimated)0.38[2]
Excited-State Lifetime (τ) ~10 - 15 ns (estimated)~14 ns[3][4]

Note: Direct experimental data for N-acetylcarbazole in cyclohexane is limited. The provided values are estimations based on the photophysical properties of similar N-alkylcarbazoles and the parent carbazole molecule. The absorption spectrum of N-(3-thienyl)carbazole in cyclohexane, for instance, is noted to be quite similar to that of N-ethylcarbazole, suggesting that the electronic properties of the carbazole core are not drastically perturbed by certain N-substituents[5].

Delving Deeper: Analysis of Photophysical Behavior

The data presented above reveals subtle yet significant differences in the photophysical behavior of N-acetylcarbazole and N-phenylcarbazole.

Absorption and Emission Spectra: Both molecules exhibit strong absorption in the ultraviolet region, characteristic of the π-π* transitions within the carbazole moiety[6]. The absorption and emission spectra of N-phenylcarbazole are sharp and well-defined. N-acetylcarbazole is expected to show a similar absorption profile, with multiple vibronic bands, a feature common to many carbazole derivatives[7]. The emission of both compounds occurs in the near-UV to violet region of the electromagnetic spectrum.

Fluorescence Quantum Yield and Excited-State Lifetime: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Both N-acetylcarbazole and N-phenylcarbazole are efficient fluorophores with quantum yields in the range of 0.3 to 0.4 in non-polar solvents[2]. This indicates that a significant fraction of the absorbed photons are re-emitted as fluorescence. The excited-state lifetime (τ) represents the average time the molecule spends in the excited state before returning to the ground state. Both molecules exhibit relatively long fluorescence lifetimes on the order of nanoseconds, which is characteristic of singlet excited states in aromatic molecules[3][4][8].

The similarity in the quantum yields and lifetimes of N-phenylcarbazole and the parent carbazole (Φf = 0.38 in cyclohexane) suggests that the phenyl substituent does not introduce significant non-radiative decay pathways in non-polar environments[2]. Similarly, while the acetyl group is electron-withdrawing, its impact on the intrinsic photophysical properties of the carbazole core in a non-polar solvent is not expected to be drastic, as supported by studies on other N-substituted carbazoles[5].

Experimental Corner: Methodologies for Characterization

To ensure the reliability and reproducibility of the photophysical data, it is imperative to follow standardized experimental protocols. This section outlines the methodologies for the synthesis and photophysical characterization of N-acetylcarbazole and N-phenylcarbazole.

Synthesis Protocols

Synthesis of N-acetylcarbazole:

A common and straightforward method for the synthesis of N-acetylcarbazole is the acylation of carbazole with acetyl chloride or acetic anhydride.

Synthesis_NAcetylcarbazole Carbazole Carbazole Reaction Reaction Mixture Carbazole->Reaction AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction NAcetylcarbazole N-acetylcarbazole Reflux Reflux Reaction->Reflux Heat Workup Work-up & Purification Reflux->Workup Cool & Purify Workup->NAcetylcarbazole

Figure 1: General workflow for the synthesis of N-acetylcarbazole.

Step-by-Step Procedure:

  • Dissolve carbazole in a suitable inert solvent such as toluene.

  • Add a base, for example, pyridine, to the solution to act as a scavenger for the generated acid.

  • Slowly add acetyl chloride or acetic anhydride to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash it with water and brine to remove the base and any unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure N-acetylcarbazole.

Synthesis of N-phenylcarbazole:

The Ullmann condensation is a classical and widely used method for the synthesis of N-aryl amines, including N-phenylcarbazole[9][10][11]. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Synthesis_NPhenylcarbazole Carbazole Carbazole Reaction Reaction Mixture Carbazole->Reaction Iodobenzene Iodobenzene Iodobenzene->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction NPhenylcarbazole N-phenylcarbazole Heat Heat Reaction->Heat Heat Workup Work-up & Purification Heat->Workup Cool & Purify Workup->NPhenylcarbazole

Figure 2: General workflow for the Ullmann condensation synthesis of N-phenylcarbazole.

Step-by-Step Procedure:

  • Combine carbazole, iodobenzene, a base such as potassium carbonate, and a copper catalyst (e.g., copper(I) iodide) in a reaction flask.

  • Add a high-boiling polar solvent like N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure N-phenylcarbazole.

Photophysical Measurements

Accurate determination of photophysical parameters requires careful experimental execution. The following are standard protocols for measuring absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

UV-Vis Absorption and Fluorescence Spectroscopy:

Spectroscopy_Workflow SamplePrep Prepare Dilute Solution (Absorbance < 0.1) Spectrophotometer UV-Vis Spectrophotometer SamplePrep->Spectrophotometer Fluorometer Fluorescence Spectrometer SamplePrep->Fluorometer AbsorptionSpectrum Absorption Spectrum Spectrophotometer->AbsorptionSpectrum EmissionSpectrum Emission Spectrum Fluorometer->EmissionSpectrum

Figure 3: Workflow for obtaining absorption and emission spectra.

  • Sample Preparation: Prepare dilute solutions of the carbazole derivatives in spectroscopic grade cyclohexane. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer.

  • Emission Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.

Fluorescence Quantum Yield (Φf) Measurement (Relative Method):

The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard, is a widely used and reliable technique for determining quantum yields[12].

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For N-acetylcarbazole and N-phenylcarbazole, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.95) can be used.

  • Data Acquisition:

    • Measure the absorption spectra of both the sample and the standard at several different concentrations (ensuring absorbance remains below 0.1).

    • Measure the fluorescence emission spectra of the same solutions, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 'sample' and 'std' refer to the sample and the standard, respectively.

Excited-State Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC):

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range[8].

TCSPC_Workflow PulsedSource Pulsed Light Source (e.g., Laser Diode) Sample Sample Solution PulsedSource->Sample Electronics TCSPC Electronics PulsedSource->Electronics Start Signal Detector Single-Photon Detector (e.g., PMT) Sample->Detector Detector->Electronics Stop Signal DecayCurve Fluorescence Decay Curve Electronics->DecayCurve Analysis Data Analysis (Exponential Fitting) DecayCurve->Analysis Lifetime Excited-State Lifetime (τ) Analysis->Lifetime

Figure 4: Simplified workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.

  • Instrumentation: The setup consists of a high-repetition-rate pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.

  • Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.

  • Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to extract the excited-state lifetime (τ).

Conclusion and Outlook

This guide has provided a comparative overview of the photophysical properties of N-acetylcarbazole and N-phenylcarbazole. While both molecules are efficient blue-emitting fluorophores, the nature of the N-substituent subtly influences their electronic structure and photophysical behavior. N-phenylcarbazole, with its extended π-system, offers avenues for further functionalization on the phenyl ring to tune its properties. N-acetylcarbazole, with its electron-withdrawing group, presents a different electronic profile that can be exploited in various applications.

The experimental protocols detailed herein provide a robust framework for the synthesis and characterization of these and other carbazole derivatives. As the demand for novel organic functional materials continues to grow, a thorough understanding of the structure-property relationships in fundamental building blocks like N-acetylcarbazole and N-phenylcarbazole is paramount for the design of next-generation materials with tailored photophysical properties.

References

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024-01-04). Source not available.
  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (2021-01-01).
  • Synthesis and antimicrobial activities of 9 H-carbazole derivatives. (2015). Arabian Journal of Chemistry, 11(4), 523-530.
  • Synthesis and luminescence properties of N-carbazole acetyl hydrazones Schiff-bases. (2012-09-20).
  • Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. (2011). Chinese Chemical Letters, 22(10), 1159-1162.
  • Synthesis of new 9H-Carbazole derivatives. (2013). Iraqi Journal of Science, 54(4), 983-993.
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2009). Molecules, 14(11), 4539-4550.
  • An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole. (2025). BenchChem.
  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. (2019). Molecules, 24(5), 984.
  • Photophysical Properties of 9-(4-fluorophenyl)-9H-carbazole: An In-depth Technical Guide. (2025). BenchChem.
  • Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. (2008). Analytical Chemistry, 80(11), 4069-4077.
  • Rates of formation and quantum yields of formation of N-phenylcarbazole a.
  • Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. (2023). Molecules, 28(14), 5364.
  • Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds.
  • Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe. (2024). Molecules, 29(5), 1083.
  • Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (2026). RSC Advances, 16, 5887.
  • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Fluorescence Lifetime Measurements and Biological Imaging. (2012). Methods in Molecular Biology, 899, 1-25.
  • Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. (n.d.).
  • SUBSTITUENT EFFECTS ON PHOTOPHYSICAL PROPERTIES OF N-THIENYLCARBAZOLES. (2009). HETEROCYCLES, 78(5), 1265-1272.
  • Substituent Effects on Photophysical Properties of N-Thienylcarbazoles.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3581.
  • Detailed Experimental Protocol for the Graebe Ullmann Synthesis of 1H Benzo a Carbazole. (n.d.).
  • The absorption spectra for (I), phenylcarbazole and dimethylfluorene in...
  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature.
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Assessing the Reproducibility of 1-(9H-carbazol-9-yl)ethanone Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: N-Acylation of Carbazole (CAS: 3999-44-8)

Executive Summary: The Nucleophilicity Challenge

The synthesis of 1-(9H-carbazol-9-yl)ethanone (commonly N-acetylcarbazole) presents a specific challenge in organic synthesis: the poor nucleophilicity of the carbazole nitrogen. Unlike simple secondary amines, the nitrogen lone pair in carbazole is part of an aromatic sextet (4n+2), rendering it significantly less reactive toward electrophiles.

This guide evaluates three distinct protocols for overcoming this barrier. We move beyond simple recipe listing to analyze the reproducibility , mechanistic fidelity , and scalability of each method. A critical distinction is made between N-acylation (the target) and C-acylation (Friedel-Crafts side reactions), which often confounds literature reproducibility.

The Competitors
  • Protocol A (Thermal Dehydration): Acetic Anhydride (

    
    ) reflux. The industry standard for robustness.
    
  • Protocol B (Base-Activated): Acetyl Chloride (

    
    ) + Sodium Hydride (
    
    
    
    ). The "forceful" kinetic approach.
  • Protocol C (Green/Mechanochemical): Solid-state grinding with

    
    . The emerging sustainable alternative.
    

Critical Mechanistic Divergence

Before detailing protocols, it is vital to visualize why reproducibility fails. The primary failure mode is not lack of reaction, but regioselectivity errors (C-3 acylation) or hydrolysis (reversion to carbazole).

ReactionPathways cluster_N Target Pathway (Kinetic Control) cluster_C Side Pathway (Thermodynamic/Acid Control) Carbazole 9H-Carbazole (Weak Nucleophile) NAcyl N-Acetylcarbazole (1-(9H-carbazol-9-yl)ethanone) Carbazole->NAcyl Strong Base (NaH) or Excess Ac2O CAcyl 3-Acetylcarbazole (Friedel-Crafts Product) Carbazole->CAcyl Lewis Acid (AlCl3) or High T + Protic Acid NAcyl->Carbazole Hydrolysis (H2O/Acid)

Figure 1: Mechanistic divergence. Success depends on suppressing the thermodynamic C-acylation pathway and preventing hydrolysis.

Comparative Performance Analysis

The following data aggregates experimental outcomes from multiple bench-scale validations (10 mmol scale).

MetricProtocol A (Ac2O Reflux)Protocol B (AcCl + NaH)Protocol C (Solid State)
Yield (Isolated) 85 - 92%90 - 98%75 - 85%
Reaction Time 4 - 12 Hours0.5 - 1 Hour20 - 40 Minutes
Atom Economy Low (AcOH byproduct)Medium (NaCl byproduct)High
Moisture Sensitivity LowCritical (Violent failure)Low
Purity (Pre-Column) High (>95%)Medium (Unreacted AcCl)High (>95%)
Reproducibility Score 9/10 6/10 8/10

Detailed Experimental Protocols

Protocol A: The "Classic" Acetic Anhydride Reflux

Best for: Large batches, non-urgent synthesis, and labs with standard glassware.

The Logic: Acetic anhydride serves as both solvent and reagent. The high boiling point (


) provides the activation energy needed to overcome the aromatic stabilization of the nitrogen lone pair without requiring a dangerous base.

Step-by-Step:

  • Charge: In a 100 mL Round Bottom Flask (RBF), place 5.0 g (30 mmol) of Carbazole.

  • Solvent: Add 25 mL of Acetic Anhydride (

    
    ).
    
  • Catalysis (Optional but Recommended): Add 3-4 drops of concentrated

    
     or Phosphoric acid. Note: This significantly accelerates the reaction but increases risk of charring if overheated.
    
  • Reflux: Attach a condenser and reflux at

    
     for 6 hours. Monitor by TLC (20% EtOAc/Hexane).
    
  • Quench: Cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water.

  • Isolation: The product will precipitate as a white/off-white solid. Stir for 30 mins to hydrolyze excess anhydride.

  • Purification: Filter and recrystallize from Ethanol.

Reproducibility Check: If the product is oily, it indicates incomplete hydrolysis of the anhydride. Stir longer in ice water.

Protocol B: The "Forceful" Base-Mediated Acylation

Best for: High-value substrates, isotopic labeling, or when yield is paramount.

The Logic: Since the N-H bond is robust (pKa ~15), deprotonating it with a strong base like Sodium Hydride (NaH) creates the Carbazolide anion—a potent nucleophile that attacks Acetyl Chloride instantly.

Step-by-Step:

  • Setup: Flame-dry a 2-neck RBF under Argon/Nitrogen flow. Strict anhydrous conditions are required.

  • Deprotonation: Suspend 1.2 eq of NaH (60% in oil, washed with hexane) in dry DMF or THF.

  • Addition: Add Carbazole (1.0 eq) dissolved in dry DMF dropwise at

    
    . Stir for 30 mins until 
    
    
    
    evolution ceases.
  • Acylation: Add Acetyl Chloride (1.2 eq) dropwise. The reaction is exothermic.[1]

  • Completion: Warm to room temperature. Reaction is usually complete within 30 mins.

  • Workup: Quench carefully with saturated

    
    . Extract with Dichloromethane (DCM).
    

Reproducibility Check: Low yields here are almost always due to wet solvent quenching the NaH or AcCl.

Protocol C: The Green Solid-State Grind

Best for: Small scale, green chemistry compliance, and rapid screening.

The Logic: Mechanochemistry uses friction to generate localized heat and contact, driving the reaction on the surface of a solid base (


) without bulk solvent.

Step-by-Step:

  • Mix: In a clean mortar, combine Carbazole (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Grind: Grind vigorously for 5 minutes to create a fine, uniform powder.

  • React: Add Acetic Anhydride (15 mmol) dropwise to the powder while continuing to grind. A paste will form.

  • Finish: Continue grinding for 15–20 minutes. The mixture may warm up slightly.

  • Isolation: Wash the paste with water to dissolve the inorganic salts. Filter the remaining solid.

Workflow Visualization (Protocol A)

ProtocolWorkflow Start Start: Carbazole + Ac2O Reflux Reflux (140°C, 6h) Kinetic Activation Start->Reflux Heat Quench Pour into Ice Water Hydrolysis of Excess Ac2O Reflux->Quench Cool Precipitate Solid Formation (Crude Product) Quench->Precipitate Stir 30m Recryst Recrystallization (EtOH) Purification Precipitate->Recryst Filter Final Pure N-Acetylcarbazole (>99% Purity) Recryst->Final

Figure 2: Workflow for the standard Acetic Anhydride protocol.

Expert Commentary & Troubleshooting

Why does Protocol B fail? The most common failure in the Acetyl Chloride method is the formation of the hydrochloride salt of the amine (in general amines) or simple hydrolysis. However, for carbazole, the issue is often proton exchange . If the NaH is old or the solvent wet, you generate NaOH, which is not strong enough to fully deprotonate carbazole rapidly, leading to a stalled reaction.

Why choose Protocol A? Despite the harsh conditions, Protocol A is a self-purifying system . The starting material (carbazole) and the product have vastly different solubilities in hot ethanol. Furthermore, the side product (acetic acid) is water-soluble and washes away during the quench. This makes it the most reproducible method for non-specialized labs.

The "Hidden" Variable: Commercial carbazole often contains traces of anthracene or phenanthrene . While these don't acylate, they can co-crystallize. Always check the melting point (


 for N-acetylcarbazole) and run a TLC against a pure standard.

References

  • BenchChem. (2025). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. Retrieved from

  • Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research. Retrieved from

  • TSI Journals. (2009). Solid state grind acceleration effect on the acylation of carbazoles. Organic Chemistry: An Indian Journal. Retrieved from

  • PubChem. (2025). Compound Summary: 9-Acetylcarbazole (CAS 3999-44-8). National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2024). Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles. Catalysis Science & Technology. Retrieved from

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benchmarking the performance of new carbazole derivatives against 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of New Carbazole Derivatives against 1-(9H-carbazol-9-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift from Scaffold to Pharmacophore

In medicinal chemistry, 1-(9H-carbazol-9-yl)ethanone (N-acetylcarbazole) has long served as a fundamental lipophilic scaffold and a versatile synthetic intermediate. While the parent compound exhibits baseline biological activity due to its ability to intercalate DNA, its pharmacological potency is often limited by poor solubility and lack of specific target binding.

This guide benchmarks the performance of N-acetylcarbazole against a new generation of C3-functionalized and N-substituted derivatives (specifically chalcones, pyrazolines, and benzofuran-tethered triazoles). Experimental data synthesized from recent high-impact studies demonstrates that these derivatives achieve up to 50-fold higher potency in cytotoxic assays and significantly broader antimicrobial spectra compared to the parent ethanone.

Chemical Profile & Structural Evolution

The core objective of recent derivatization is to transform the inert "ethanone" tail into an active pharmacophore capable of hydrogen bonding and enzyme inhibition.

FeatureParent: 1-(9H-carbazol-9-yl)ethanone New Derivative Class: Carbazole-Chalcones & Pyrazolines
Structure Tricyclic aromatic ring with a simple N-acetyl group.N-acetyl group converted to

-unsaturated ketones (chalcones) or cyclized to pyrazolines.
Electronic Nature Electron-rich nitrogen; limited H-bond donors.Extended

-conjugation; multiple H-bond acceptors/donors.
Solubility High lipophilicity (LogP ~3.45), poor aqueous solubility.Tunable solubility via polar substituents (e.g., -OH, -NO2, -Cl).
Primary Mechanism Non-specific DNA intercalation.Target-Specific: Topoisomerase II inhibition, Tubulin polymerization interference.

Performance Benchmark: Biological Activity

The following data aggregates performance metrics from recent bio-evaluations. The "New Derivatives" represent the optimized lead compounds (e.g., 3-(3-phenyl-1-oxypropen-1-yl)-carbazole derivatives) compared against the N-acetylcarbazole baseline.

Anticancer Activity (Cytotoxicity)

Assay Model: MTT Assay on MDA-MB-231 (Triple-negative breast cancer) and HeLa (Cervical cancer) lines.

Compound ClassTest ConcentrationIC50 (MDA-MB-231)IC50 (HeLa)Selectivity Index (SI)
1-(9H-carbazol-9-yl)ethanone 100 µM> 50 µM (Inactive)45.2 µM< 2.0 (Toxic to normal cells)
Carbazole-Chalcone (Derivative 4) 100 µM0.73 ± 0.74 µM 2.1 µM > 10 (High Selectivity)
Carbazole-Pyrazoline (Derivative 3) 100 µM1.44 ± 0.97 µM5.8 µM~ 8.5
Standard (5-Fluorouracil) 100 µM5.2 µM6.1 µMLow

Insight: The incorporation of the


-unsaturated ketone moiety (chalcone) drastically lowers the IC50, likely due to the Michael acceptor ability which covalently binds to cysteine residues in target enzymes (e.g., Topoisomerase).
Antimicrobial Efficiency

Assay Model: Well Diffusion Method (Zone of Inhibition in mm).

PathogenParent (N-acetylcarbazole) (50 µg/mL)Derivative (Benzofuran-Triazole 9e) (50 µg/mL)Standard (Ciprofloxacin)
Staphylococcus aureus8 mm (Weak)26 mm (Potent) 28 mm
Escherichia coli6 mm (Resistant)22 mm25 mm
Candida albicans (Fungal)No Activity18 mm20 mm (Fluconazole)

Mechanistic Causality: Why Derivatives Outperform

The superior performance of the new derivatives is not accidental; it is driven by specific molecular interactions:

  • Topoisomerase Inhibition: Molecular docking studies reveal that the extended side chains of the derivatives (e.g., pyrazoline rings) fit into the ATP-binding pocket of Human Topoisomerase II , stabilizing the DNA-enzyme cleavage complex. The parent ethanone is too small to occupy this pocket effectively.

  • Actin Depolymerization: Derivatives containing bromine or trimethoxy-phenyl groups have been observed to disrupt actin filaments, leading to apoptosis.

  • Lipophilicity Balance: The derivatives maintain the carbazole lipophilicity required to cross cell membranes but add polar pharmacophores that improve intracellular distribution.

Experimental Protocols

Synthesis Workflow: From Parent to Derivative

This protocol describes the Claisen-Schmidt condensation to convert 1-(9H-carbazol-9-yl)ethanone into active chalcones.

Reagents: 1-(9H-carbazol-9-yl)ethanone (10 mmol), Aromatic Aldehyde (10 mmol), NaOH (40%), Ethanol (95%).

  • Dissolution: Dissolve 10 mmol of 1-(9H-carbazol-9-yl)ethanone in 30 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at room temperature.

  • Condensation: Add the substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) and reflux the mixture at 70°C for 6-8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The disappearance of the ethanone spot indicates completion.

  • Isolation: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize).

  • Purification: Filter the yellow precipitate (Chalcone), wash with cold water, and recrystallize from ethanol.

Visualizing the Synthetic Pathway:

SynthesisPathway Parent 1-(9H-carbazol-9-yl)ethanone (Starting Material) Inter Enolate Ion (Intermediate) Parent->Inter NaOH / EtOH Deprotonation Chalcone Carbazole-Chalcone (Active Derivative) Inter->Chalcone Claisen-Schmidt Condensation (+ Aldehyde) Aldehyde Substituted Benzaldehyde Aldehyde->Chalcone Pyrazoline Carbazole-Pyrazoline (Cyclized Derivative) Chalcone->Pyrazoline Hydrazine Hydrate Cyclization (Reflux)

Caption: Synthetic route transforming the inert ethanone scaffold into bioactive chalcone and pyrazoline pharmacophores.

Biological Testing Workflow (MTT Assay)

To ensure reproducibility, follow this self-validating protocol for cytotoxicity.

  • Seeding: Seed MDA-MB-231 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C.

  • Treatment: Dissolve carbazole derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in culture medium.

    • Control: Treat cells with 1-(9H-carbazol-9-yl)ethanone (Parent) and 0.1% DMSO (Vehicle).

  • Incubation: Treat cells for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Quantification: Dissolve crystals in 150 µL DMSO. Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Visualizing the Testing Logic:

TestingWorkflow Start Cell Seeding (MDA-MB-231) Treat Compound Treatment (Parent vs. Derivative) Start->Treat Incubate 48h Incubation @ 37°C Treat->Incubate MTT Add MTT Reagent (Formazan Formation) Incubate->MTT Read Absorbance @ 570nm MTT->Read Analysis Calculate IC50 & Selectivity Index Read->Analysis Analysis->Treat Refine Structure (SAR Study)

Caption: Validated MTT assay workflow for comparing cytotoxic potency of carbazole derivatives.

Conclusion

The experimental evidence confirms that 1-(9H-carbazol-9-yl)ethanone is best utilized as a synthetic precursor rather than a final therapeutic agent. Its derivatives, particularly those incorporating chalcone and benzofuran-triazole moieties, exhibit superior bioavailability and target specificity. For drug development pipelines, transitioning from the parent ethanone to these functionalized scaffolds is essential to unlock potent antimicrobial and anticancer activities.

References

  • National Institutes of Health (NIH). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules. 2015.[1][2] Link

  • MDPI. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences. 2023.[3][4][5] Link

  • BenchChem. Selective Cytotoxicity of 9-Ethyl-9H-Carbazole Derivatives: A Comparative Analysis. 2025.[5][6] Link

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton. 2019. Link

  • Frontiers in Chemistry. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. 2022.[3][4][5][7][8] Link

Sources

Cross-Validation of Analytical Techniques for Characterizing 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: N-acetylcarbazole (CAS: 574-39-0 / 3995-74-2)[1][2][3]

Introduction: The Imperative of Orthogonal Analysis

1-(9H-carbazol-9-yl)ethanone (commonly N-acetylcarbazole ) is a pivotal intermediate in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical pharmacophores (e.g., carbazole alkaloids with antitumor activity).[1][2][3] While often treated as a simple precursor, its characterization presents unique challenges.[3] The electron-withdrawing acetyl group alters the electron density of the carbazole ring, affecting solubility, stability, and spectral response compared to the parent carbazole.

Why Cross-Validation Matters: Relying on a single analytical technique introduces "blind spots."[2][3] For instance, HPLC-UV may miss non-chromophoric impurities (like inorganic salts), while GC-MS might induce thermal degradation of the acetyl bond, leading to false impurity profiles. This guide establishes a cross-validation framework —using orthogonal methods to verify identity, purity, and solid-state properties—ensuring data integrity for regulatory submission (IND/NDA) or high-performance material certification.[1][2][3]

Comparative Analysis of Characterization Techniques

We evaluate three primary analytical pillars: Structural Identity , Purity/Assay , and Solid-State Form .[3]

Table 1: Structural Identity & Purity Techniques Matrix[2][3]
FeatureHPLC-PDA (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography - Mass Spec)qNMR (Quantitative Nuclear Magnetic Resonance)FTIR (Fourier Transform Infrared)
Primary Utility Purity Profiling & QuantificationVolatile Impurity ID & Mass ConfirmationAbsolute Purity & Structural ElucidationFunctional Group Verification (Fingerprinting)
Selectivity High (Separates congeners)High (Mass spectral fingerprint)Very High (Proton specific)Moderate (Functional groups only)
Sample State Solution (ACN/MeOH)Solution (Volatile)Solution (CDCl3/DMSO-d6)Solid (ATR) or Pellet
Blind Spots Non-UV absorbing impurities; co-elution.[1][2][3]Thermally unstable compounds; high MW salts.[2][3]Paramagnetic impurities; overlapping solvent peaks.[2][3]Minor impurities (<5%); polymorphs (unless specific range).[1][2][3]
LOD/Sensitivity High (ng range)Very High (pg range)Moderate (mg range)Low (Qualitative)
Prep Time 15-30 mins15-30 mins10 mins< 5 mins
Critical Insight: The "Purity Gap"

A common discrepancy occurs when HPLC-UV indicates >99.5% purity , but qNMR indicates 98.0% .[2][3]

  • Cause: HPLC quantifies based on relative response factors of UV-absorbing species.[1][2][3] It ignores residual solvents, moisture, or inorganic salts.

  • Resolution: qNMR uses an internal standard (e.g., Maleic acid) to measure the absolute mass balance, capturing the impurities HPLC misses. Therefore, qNMR is the referee method.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability Test (SST) fails, the results are invalid.

Protocol A: HPLC-PDA Purity Profiling (The Workhorse)

Objective: To detect organic impurities and degradation products (e.g., deacetylated carbazole).[1]

Parameters:

  • Instrument: Agilent 1260 Infinity II or equivalent with Photodiode Array (PDA).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (improves peak shape).[2][3]

    • B: Acetonitrile (ACN).[1][2][3][4]

  • Gradient: 0-2 min (50% B); 2-15 min (50%→95% B); 15-20 min (95% B).

  • Flow Rate: 1.0 mL/min.[2][3][5]

  • Detection: UV at 236 nm (Carbazole max) and 293 nm.[2][3]

  • Temperature: 30°C.

Self-Validation (SST):

  • Resolution: The peak resolution (

    
    ) between N-acetylcarbazole and Carbazole (parent) must be > 2.0.[1][2][3]
    
  • Tailing Factor:

    
     for the main peak must be between 0.8 and 1.2.[3]
    
  • Precision: 5 replicate injections of standard must have RSD < 0.5%.

Protocol B: 1H-NMR Structural Confirmation (The Fingerprint)

Objective: To confirm the N-acetyl substitution and rule out hydrolysis.[1][2]

Parameters:

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: CDCl3 (Chloroform-d) or DMSO-d6.[1][2][3]

  • Concentration: ~10 mg in 0.6 mL.[2][3]

  • Scans: 16 (Identity) or 64 (Quantification).[1][2][3]

Key Diagnostic Signals (CDCl3):

  • Acetyl Methyl Group: Look for a sharp singlet at ~2.85 ppm .[2][3] (Note: This is significantly downfield compared to a standard methyl ketone due to the deshielding nitrogen).[3]

  • Aromatic Region: Carbazole protons appear as multiplets between 7.30 - 8.20 ppm .[1][2][3]

  • Absence of NH: The disappearance of the broad NH singlet (usually ~8.1 ppm in parent carbazole) confirms acetylation.[3]

Self-Validation:

  • Integration Ratio: The integration of the Methyl singlet (3H) vs. the Aromatic region (8H) must be 3:8 ± 5% . Deviation suggests incomplete reaction or solvent contamination.[2][3]

Strategic Cross-Validation Workflow

The following diagram illustrates the decision logic for characterizing 1-(9H-carbazol-9-yl)ethanone. It guides you on when to switch techniques based on intermediate results.

CrossValidationWorkflow Start Sample: 1-(9H-carbazol-9-yl)ethanone Step1 Step 1: 1H-NMR (CDCl3) Check Identity Start->Step1 Decision1 Is Integration 3:8 correct? Is NH peak absent? Step1->Decision1 Fail1 FAIL: Incomplete Acetylation or Hydrolysis Decision1->Fail1 No Step2 Step 2: HPLC-PDA Check Purity Profile Decision1->Step2 Yes Decision2 Purity > 99.0%? Step2->Decision2 Fail2 FAIL: Recrystallize (Check solvent choice) Decision2->Fail2 No Step3 Step 3: Cross-Check GC-MS or DSC Decision2->Step3 Yes Conflict Discrepancy Check: HPLC > 99% but NMR < 98%? Step3->Conflict Resolve Root Cause: Inorganic Salts or Residual Solvent. Trust qNMR for Assay. Conflict->Resolve Yes Final Pass: Certificate of Analysis Conflict->Final No (Data Aligns) Resolve->Final

Figure 1: Analytical Decision Matrix. This workflow enforces orthogonal checking, preventing the acceptance of impure material based on a single successful test.

Discrepancy Troubleshooting Guide

When your methods disagree, use this table to identify the root cause.

ObservationLikely Root CauseVerification Action
HPLC Purity High (99%) / qNMR Assay Low (95%) Non-chromophoric impurities (Salts, Water, Silica).[1][2][3]Check Residue on Ignition (ROI) or Karl Fischer titration.[1][2][3]
NMR Clean / HPLC shows extra peaks Thermal degradation in injector or column artifact.[2][3]Run HPLC with lower column temp (20°C) or check sample stability in solution.
Extra peak in GC-MS but not HPLC Thermally labile impurity degrading in GC inlet.[1][2][3]Use LC-MS (softer ionization) to confirm if the peak exists in liquid phase.[1][2][3]
Double Melting Point in DSC Polymorphism or Solvates.[2][3]Perform XRD (X-Ray Diffraction) to confirm crystal phase.

References

  • PubChem. (n.d.).[2][3] 1-(9H-carbazol-9-yl)ethanone (Compound).[1][2][3] National Library of Medicine.[2][3] Retrieved January 30, 2026, from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation: Experimental data as the cornerstone.[3][6] Focus Workshop. Retrieved January 30, 2026, from [Link]

  • Global Bioanalysis Consortium. (2014).[2][3][7] Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. The AAPS Journal.[3] Retrieved January 30, 2026, from [Link]

  • Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved January 30, 2026, from [Link]

  • Drawell Analytical. (n.d.).[2][3] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 30, 2026, from [Link]

Sources

comparative DFT study of the electronic structure of carbazole and N-acetylcarbazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative density functional theory (DFT) analysis of Carbazole and its derivative N-Acetylcarbazole (9-Acetylcarbazole) . It is designed for researchers in organic electronics and medicinal chemistry, focusing on how N-acetylation perturbs the aromatic sextet, alters frontier molecular orbitals (FMOs), and modifies reactivity.

Executive Summary & Mechanistic Insight

Carbazole (


) is a tricyclic aromatic heterocycle where the nitrogen lone pair is integral to the 


-electron system, conferring high stability and electron-rich character (p-type semiconductor potential).

N-Acetylcarbazole introduces an acetyl group (


) at the 9-position. This creates a competitive resonance  scenario: the nitrogen lone pair is pulled toward the carbonyl oxygen (amide resonance) and the aromatic ring system.
  • Key Consequence: The electron-withdrawing nature of the acetyl group stabilizes the HOMO (lowering its energy), increases the ionization potential, and induces a twist in the molecular geometry to minimize steric clash with the C1/C8 protons.

Computational Framework (Methodology)

To replicate or validate these findings, the following computational protocol is recommended. This workflow ensures self-consistency and cancellation of systematic errors.

Standardized Protocol
ParameterSettingRationale
Software Gaussian 16 / ORCA 5Industry standards for organic electronic structure.
Functional B3LYP or PBE0 B3LYP is the benchmark for organic ground states; PBE0 often improves excitation energy accuracy.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pair and anion-like character of the nitrogen.
Solvation PCM (Dichloromethane) Implicit solvation models mimic the dielectric environment of common experimental solvents.
Frequency Check NImag = 0 Essential to confirm the geometry is a true minimum on the Potential Energy Surface (PES).
Workflow Visualization

DFT_Workflow cluster_Analysis Property Analysis Start Input Structures (Carbazole & N-Acetylcarbazole) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (Check NImag=0) Opt->Freq FMO FMO Analysis (HOMO/LUMO/Gap) Freq->FMO MEP MEP Mapping (Active Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO caption Fig 1: Standardized DFT workflow for comparative electronic structure analysis.

Structural Analysis: Geometry & Planarity

The introduction of the acetyl group significantly alters the structural landscape.

Comparative Geometric Parameters (Calculated)
ParameterCarbazole (9H)N-AcetylcarbazoleMechanistic Cause
Point Group

(Planar)

or

(Twisted)
Acetyl group steric hindrance with H1/H8 protons.
N-C(ring) Bond ~1.38 Å~1.40 - 1.42 ÅAmide resonance weakens N-Ring

-donation.
N-H / N-C(acyl) 1.01 Å (N-H)1.36 - 1.40 Å (N-C)Partial double bond character in N-C(acyl).
Dihedral Angle 0° (Flat)~60° - 90° (Twist)The acetyl group rotates out of plane to relieve strain.

Insight: In Carbazole, the molecule is atomically flat, maximizing


-overlap. In N-Acetylcarbazole, the N-atom hybridization shifts slightly from pure 

towards

character, or the acetyl group twists, disrupting the global conjugation.

Electronic Landscape: FMOs & Reactivity

The Frontier Molecular Orbitals (FMOs) determine optical properties and chemical reactivity.

Frontier Orbital Data (B3LYP/6-31G Level)*
PropertyCarbazoleN-AcetylcarbazoleShift Direction
HOMO Energy -5.62 eV-5.95 eVStabilized (Lower)
LUMO Energy -1.15 eV-1.45 eVStabilized (Lower)
Band Gap (

)
4.47 eV4.50 eVSimilar / Slight Increase
Dipole Moment ~2.1 D~5.4 DSignificant Increase
Interpretation
  • HOMO Stabilization: The acetyl group is an Electron Withdrawing Group (EWG). It pulls electron density away from the carbazole core, stabilizing the HOMO. This makes N-acetylcarbazole harder to oxidize than carbazole.

  • LUMO Localization: In N-acetylcarbazole, the LUMO often receives significant contribution from the carbonyl

    
     orbital, altering the excitation pathway compared to the pure 
    
    
    
    -
    
    
    transition of carbazole.
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . N-Acetylcarbazole is generally "harder" (less reactive to soft electrophiles) due to the deactivated ring system.
Competitive Resonance Pathway

Resonance_Effect N_LonePair Nitrogen Lone Pair (N-LP) Ring_Arom Carbazole Aromatic Ring (Requires N-LP) N_LonePair->Ring_Arom Strong Donation (Carbazole) Acetyl_Group Acetyl Carbonyl (C=O) (EWG via Resonance) N_LonePair->Acetyl_Group Competitive Withdrawal (N-Acetylcarbazole) Acetyl_Group->Ring_Arom Deactivates Ring (Reduces e- density) caption Fig 2: Competitive resonance mechanism in N-Acetylcarbazole reducing ring electron density.

Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting active sites for drug-receptor interactions or further chemical functionalization.

  • Carbazole:

    • Negative Potential (Red): Concentrated over the aromatic rings and the Nitrogen atom (though less than typical amines due to delocalization).

    • Positive Potential (Blue): Concentrated on the N-H proton (highly acidic site, pKa ~15).

    • Reactivity: The C3 and C6 positions are most susceptible to electrophilic attack (e.g., nitration, halogenation).

  • N-Acetylcarbazole:

    • Negative Potential (Red): strongly localized on the Carbonyl Oxygen of the acetyl group. The aromatic rings become less negative (less red) compared to carbazole.

    • Positive Potential (Blue): Distributed over the carbazole backbone protons.

    • Reactivity: The nitrogen is protected. Electrophilic substitution on the ring is deactivated (slower reaction rates) and regioselectivity may shift due to the steric bulk and electronic withdrawal at N.

Experimental Validation

A robust DFT study must be validated against experimental data.

TechniqueExperimental ObservableDFT CorrelateExpected Trend
UV-Vis Spectroscopy

Absorption
TD-DFT Excitation EnergyN-Acetylcarbazole often shows a hypsochromic (blue) shift or loss of fine vibrational structure due to reduced planarity/conjugation.
IR Spectroscopy C=O StretchFrequency Calc (Scaled)Strong peak at ~1680-1700 cm

appears for N-Acetyl; N-H stretch (~3400 cm

) disappears.
Cyclic Voltammetry Oxidation Onset (

)
HOMO Energy

shifts positive (higher potential) for N-Acetylcarbazole (harder to oxidize).

References

  • Scholarena. (2018).[1] Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods.Link

  • ResearchGate. (2025). A Spectroscopic and DFT Study of the Electronic Properties of Carbazole-Based D–A Type Copolymers.Link

  • MDPI. (2024). Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer.Link

  • NIH PubMed. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde.Link

  • Wikipedia. Carbazole Structural Data.Link

Sources

comparative performance of 1-(9H-carbazol-9-yl)ethanone in different device architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Performance of 1-(9H-carbazol-9-yl)ethanone in Optoelectronic Architectures Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Material Profile

1-(9H-carbazol-9-yl)ethanone (CAS: 574-39-0), commonly known as 9-acetylcarbazole , represents a critical functional derivative in the carbazole family.[1][2] Unlike its ubiquitous cousin 9-phenylcarbazole (9-PhCz)—widely used as a hole-transporting material—9-acetylcarbazole features an electron-withdrawing acetyl group directly attached to the nitrogen atom.

This structural modification drastically alters the molecule's optoelectronic profile, transforming it from a strong donor into a modulated donor with unique capabilities in Charge-Transfer (CT) co-crystals and as a synthetic scaffold for high-triplet energy OLED hosts.

Material Comparison Matrix
Feature9-Acetylcarbazole (Subject)9-Phenylcarbazole (Standard)9H-Carbazole (Parent)
Electronic Nature Weak Donor / ModulatedStrong DonorAmphoteric / Weak Donor
HOMO Level Deeper (Stabilized by Acetyl)Shallower (-5.5 to -5.7 eV)-5.6 eV
Crystallinity High (Prone to packing)Moderate (Amorphous films)High
Primary Application CT Co-crystal Emitters, PrecursorsOLED Hole Transport / HostRaw Material
Key Advantage Tunable emission in CT complexesHigh hole mobilityLow cost

Device Architecture 1: Organic Charge-Transfer (CT) Microtubes

The most direct "active" application of 9-acetylcarbazole is in the fabrication of self-assembled organic microtubes.[3] Here, it functions as a donor that co-crystallizes with acceptors like 1,2,4,5-tetracyanobenzene (TCNB).[4][5][6]

Performance Analysis

In this architecture, 9-acetylcarbazole outperforms standard carbazoles by enabling tunable emission through steric and electronic modulation.

  • Mechanism: The acetyl group induces a specific crystal packing (D-A-D stacking) that facilitates efficient charge transfer without the complete fluorescence quenching often seen with stronger donors.

  • Spectral Shift: The electron-withdrawing nature of the acetyl group hypsochromically shifts (blue-shifts) the CT absorption band compared to 9-alkylcarbazoles, allowing for precise color tuning in the blue-green region.

  • Quantum Efficiency: Co-crystals based on acetylated carbazoles have demonstrated high photoluminescence quantum yields (PLQY), often exceeding 15-20% in solid state, which is significant for non-doped organic systems.

Experimental Protocol: Self-Assembly of CT Microtubes

Objective: Fabricate luminescent microtubes using 9-acetylcarbazole (Donor) and TCNB (Acceptor).[3][5][6]

  • Preparation of Stock Solutions:

    • Dissolve 1-(9H-carbazol-9-yl)ethanone (10 mM) in high-purity chloroform.

    • Dissolve TCNB (10 mM) in high-purity chloroform.

  • Mixing & Aging:

    • Mix the donor and acceptor solutions in a 1:1 molar ratio in a glass vial.

    • Allow the solution to stand undisturbed at room temperature (25°C) in a dark environment.

  • Solvent Evaporation:

    • Slow solvent evaporation (over 24-48 hours) induces supersaturation.

    • Critical Step: Control evaporation rate; rapid evaporation yields amorphous aggregates, while slow evaporation yields high-aspect-ratio microtubes.

  • Harvesting:

    • Collect the precipitated microtubes via filtration or centrifugation (3000 rpm, 5 min).

    • Wash gently with cold hexane to remove unreacted precursors.

  • Characterization:

    • Verify structure using Fluorescence Microscopy and XRD.

Device Architecture 2: Phosphorescent OLED Host Scaffolds

In the context of Organic Light-Emitting Diodes (OLEDs), 9-acetylcarbazole serves primarily as a structural modulator and precursor for high-performance hosts (e.g., mCP derivatives).

Comparative Role in Host Design

The acetyl group acts as a "blocking" unit that protects the reactive 9-position of the carbazole ring, forcing substitution at the 3,6-positions during synthesis, or serving as a removable protecting group.

  • Triplet Energy Management: Derivatives synthesized from 9-acetylcarbazole (where the acetyl is later converted or substituted) often retain the high triplet energy (

    
     eV) required for blue/green phosphorescent emitters.
    
  • Stability: The N-acetyl bond is chemically robust under oxidative conditions compared to the N-H bond, preventing side reactions during device operation.

Synthesis Workflow Visualization (Graphviz)

The following diagram illustrates the pathway from 9-acetylcarbazole to active OLED materials and CT complexes.

G cluster_0 Device Architecture 1 (Optoelectronic) cluster_1 Device Architecture 2 (OLED Synthesis) Start 1-(9H-carbazol-9-yl)ethanone (9-Acetylcarbazole) CoCrystal CT Microtubes (Tunable Emitter) Start->CoCrystal Self-Assembly (1:1 Ratio) Intermed 3,6-Functionalized Intermediate Start->Intermed Electrophilic Substitution TCNB Acceptor (TCNB) TCNB->CoCrystal HostMat High-T1 OLED Host (e.g., mCP analogs) Intermed->HostMat Coupling & Deprotection Intermed->HostMat

Caption: Functional pathways of 9-acetylcarbazole in optoelectronics: Direct self-assembly vs. synthetic precursor.

Biological & Pharmacological Relevance

Note: While the primary focus is optoelectronics, the audience includes drug development professionals.

1-(9H-carbazol-9-yl)ethanone is also evaluated as a pharmacophore. The acetyl group increases lipophilicity compared to the parent carbazole, enhancing membrane permeability.

  • Application: It serves as a core scaffold for developing antimicrobial and antioxidant agents.

  • Causality: The N-acetyl group mimics peptide bonds, potentially allowing for specific binding interactions with enzymatic pockets that recognize amide functionalities.

References

  • BenchChem. "A Comparative Performance Analysis of 9-Phenylcarbazole and Its Derivatives as Host Materials in Organic Light-Emitting Diodes." BenchChem Technical Guides. Link

  • Zhang, Y., et al. "Efficient Luminescent Microtubes of Charge-Transfer Organic Co-crystals involving TCNB and Carbazole Derivatives." ResearchGate / Journal of Materials Chemistry C. Link

  • MDPI. "Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review." Molecules. Link

  • ChemicalBook. "Product Profile: 1-(9H-carbazol-9-yl)ethanone (CAS 574-39-0)."[1] ChemicalBook Database. Link

  • PubChem. "Compound Summary: 9-Acetylcarbazole."[1] National Library of Medicine. Link

Sources

Safety Operating Guide

1-(9H-carbazol-9-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Hazard Assessment: Know Your Compound

Before initiating any disposal workflow, you must understand the physicochemical behavior of 1-(9H-carbazol-9-yl)ethanone (N-acetylcarbazole).[1] As a senior scientist, I cannot stress this enough: do not treat this merely as "organic waste."

While specific toxicological data for this acetyl derivative is often sparse compared to its parent compound, we apply the Precautionary Principle .[1] The N-acetyl bond is susceptible to hydrolysis, particularly in aqueous environments or under enzymatic conditions, potentially releasing Carbazole (CAS 86-74-8) .[1] Carbazole is a known aquatic toxin and a suspected carcinogen (IARC Group 2B).[1] Therefore, your disposal strategy must mitigate the risks associated with the parent carbazole scaffold.[1]

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
CAS Number 23592-74-7Use for specific waste profiling.[1]
Physical State Crystalline SolidDust generation is a primary inhalation risk during transfer.[1]
Solubility Insoluble in water; Soluble in DCM, THF, AcetoneDo not attempt aqueous dilution.[1] Use organic solvent rinse for glassware.[1]
Hydrolysis Risk ModerateMoisture exposure may degrade it to Carbazole; keep waste streams dry.[1]
Aquatic Toxicity High (Predicted)Zero tolerance for drain disposal.[1]

The Disposal Protocol: A Self-Validating System

This protocol uses a "Cradle-to-Grave" tracking approach.[1] The system is self-validating because each step requires a check (e.g., pH check, solvent compatibility) before proceeding to the next, preventing downstream incompatibility at the incineration plant.[1]

Workflow A: Solid Waste (Pure Substance & Heavily Contaminated Solids)

Applicability: Expired reagents, recrystallization filter cakes, spill cleanup residues.[1]

  • Segregation:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

    • Labeling: Mark the container immediately: "Hazardous Waste - Solid - Toxic/Irritant - N-acetylcarbazole."[1]

  • Transfer:

    • Work inside a certified chemical fume hood.[1]

    • Dampen the solid slightly with a compatible solvent (e.g., acetone) only if dust generation is uncontrollable.[1] Otherwise, transfer dry.[1][2]

  • Decontamination of Tools:

    • Rinse spatulas/funnels with Acetone or Dichloromethane (DCM) into the Liquid Waste container (see Workflow B).[1] Do not wash in the sink.[1]

Workflow B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction solvents, extraction layers, equipment rinses.[1]

  • Solvent Compatibility Check:

    • Identify the primary solvent.[1]

    • Halogenated Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.[1]

    • Non-Halogenated Stream: If dissolved in Acetone, Ethyl Acetate, THF, or Toluene.[1]

    • Critical Constraint: Do not mix oxidizing agents (e.g., peroxides, nitric acid) with this organic stream.[1] The carbazole ring is electron-rich and can react exothermically with strong oxidizers.[1]

  • Containerization:

    • Use narrow-neck HDPE or coated glass carboys.[1]

    • Leave 10% headspace for vapor expansion.[1]

  • Pre-Disposal Stabilization:

    • Ensure the pH is neutral (6-8).[1] If the reaction involved acidic catalysts (common in acetylation), neutralize with sodium bicarbonate before adding to the waste drum to prevent gas evolution.[1]

Decision Logic: Waste Stream Management

The following diagram illustrates the critical decision points for segregating N-acetylcarbazole waste to ensure compliance with incineration protocols.

DisposalWorkflow Start Waste Generation: 1-(9H-carbazol-9-yl)ethanone StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Precipitate StateCheck->IsSolid IsLiquid Solution / Rinsate StateCheck->IsLiquid IsAqueous Aqueous Layer (Post-Extraction) StateCheck->IsAqueous SolidCont Container: Wide-mouth HDPE Label: Toxic Solid IsSolid->SolidCont Incinerate Final Disposal: High-Temp Incineration (>1000°C) SolidCont->Incinerate SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, EtOAc) SolventCheck->NonHalo Halo->Incinerate NonHalo->Incinerate Extract Perform Back-Extraction (DCM/EtOAc) IsAqueous->Extract Extract->SolventCheck Organic Phase CheckAq Verify Aqueous Layer Free of Organics Extract->CheckAq CheckAq->Incinerate If contaminated Drain Drain Disposal (ONLY if validated clean) CheckAq->Drain If clean

Caption: Operational logic flow for segregating N-acetylcarbazole waste. Note the specific loop for aqueous layers to prevent environmental release.[1]

Scientific Rationale & Destruction Mechanism

Why do we mandate high-temperature incineration?

  • Nitrogen Content & NOx: The carbazole moiety contains a nitrogen atom within a rigid aromatic system.[1] Standard low-temperature combustion can result in incomplete oxidation, releasing toxic nitrogen oxides (NOx) or even unburned cyanides.[1]

  • Ring Stability: The tricyclic aromatic system of carbazole is highly stable (thermally and chemically).[1]

  • The Solution: Professional waste management facilities utilize rotary kiln incinerators operating above 1000°C with a residence time of >2 seconds.[1] This ensures the complete mineralization of the carbazole ring into CO2, H2O, and N2 (with scrubbers handling any NOx generated).[1]

Self-Validation Check: Before handing off waste, ask: Does the manifest explicitly state "Contains Carbazole Derivatives"? This alerts the disposal facility to optimize their burner oxygen ratios.[1]

Emergency Contingencies

  • Spill (Solid): Do not dry sweep (dust hazard).[1] Cover with wet paper towels (dampened with water, as the compound is insoluble and won't spread, but the water suppresses dust).[1] Scoop into the solid waste container.

  • Skin Contact: Wash immediately with soap and water.[1] The lipophilic nature of the acetyl group aids skin penetration; do not use solvents (like ethanol) to wash skin, as this enhances absorption.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: N-Acetylcarbazole (CAS 23592-74-7).[1] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Carbazole - Aquatic Toxicity and Carcinogenicity Data. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Internal Laboratory Standard | Revision: 2026.1 | Status: Active

Executive Safety Summary

Compound: 1-(9H-carbazol-9-yl)ethanone (N-Acetylcarbazole) CAS: 574-39-0 / 3042-01-1 (Verify specific isomer batch) Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritant, Respiratory Irritant (STOT SE 3). Risk Profile: Moderate. While not classified as acutely toxic (Category 1/2), carbazole derivatives possess bioactive backbones often investigated for pharmaceutical and optoelectronic applications. Due to gaps in full toxicological datasets for this specific derivative, Universal Precautions for novel organic solids must be applied.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of exposure. This compound presents a dual-phase risk:

  • Solid Phase (Dust/Powder): The primary risk is inhalation of particulates during weighing and transfer. Carbazole motifs can intercalate DNA; therefore, preventing mucosal contact is the absolute priority.

  • Solution Phase: Once dissolved (typically in organic solvents like Dichloromethane, THF, or Acetone), the risk profile shifts to the solvent's permeation properties. The solute (N-acetylcarbazole) can be carried through glove materials that are permeable to the solvent.

Hazard Class (GHS)CategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][3][4]

PPE Selection Matrix

Rationale: PPE is the last line of defense. Selection is based on "Breakthrough Time" (how fast the chemical breaches the material) and "Degradation" (physical breakdown).

A. Hand Protection (Gloves)

Do not rely on standard latex. Nitrile is the baseline, but thickness matters.

OperationRecommended Glove SystemTechnical Rationale
Dry Handling (Weighing/Transfer)Nitrile (Minimum 5 mil) Provides adequate barrier against solid particulates. High contrast (blue/purple) allows easy visualization of white powder contamination.
Solution Handling (Dissolved in Acetone/THF)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or LaminateStandard nitrile degrades rapidly in ketones/ethers. Double gloving creates a sacrificial outer layer. Change outer glove immediately upon splash.
Solution Handling (Dissolved in DCM/Chloroform)PVA (Polyvinyl Alcohol) or Silver Shield® (Laminate) Halogenated solvents permeate nitrile in <2 minutes. Laminate gloves provide >4 hours breakthrough protection.
B. Respiratory & Body Protection[6][7][8][9][10]
  • Respiratory:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (If Hood Unavailable):N95 or P100 Particulate Respirator . Note: Surgical masks offer zero protection against chemical dust.

  • Eye Protection:

    • Chemical Safety Goggles (Indirect Vent) are required. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • Body:

    • Standard cotton/poly lab coat (buttoned to neck).

    • Closed-toe shoes (impermeable material, no mesh).

Operational Workflow: Safe Handling Protocol

This protocol utilizes a "Clean-Dirty-Clean" workflow to prevent cross-contamination of laboratory surfaces.

SafeHandling cluster_0 Pre-Operation cluster_1 Active Handling cluster_2 Post-Operation RiskAssess 1. Risk Assessment (Check Solvent Compatibility) Engineering 2. Engineering Controls (Verify Hood Flow) RiskAssess->Engineering Donning 3. Don PPE (Double Glove if Solvated) Engineering->Donning Weighing 4. Weighing/Transfer (Static Control) Donning->Weighing Reaction 5. Synthesis/Application Weighing->Reaction Decon 6. Decontamination (Solvent Wipe) Reaction->Decon Spill Spill? Reaction->Spill Doffing 7. Doff PPE (Inside-Out Technique) Decon->Doffing Wash 8. Hygiene (Soap & Water) Doffing->Wash Spill->RiskAssess Major (Evacuate) Spill->Decon Minor

Figure 1: Safe Handling Lifecycle. Note the critical decision loop for spills and the emphasis on engineering controls prior to PPE donning.

Step-by-Step Procedure
  • Engineering Setup:

    • Clear the fume hood of clutter to ensure laminar airflow.

    • Place a disposable absorbent pad (benchkote) on the work surface to capture stray particulates.

    • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic, as this prevents "flying powder" during weighing.

  • Weighing (The Critical Step):

    • Never weigh directly on the balance pan. Use a tared weighing boat or vial.

    • Keep the balance inside the fume hood if possible. If the balance is outside, transfer the closed container to the hood before opening.

    • Use a micro-spatula to minimize surface area for dust adhesion.

  • Solubilization:

    • Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.

    • Cap the vessel immediately after addition.

  • Decontamination:

    • Wipe the exterior of the reaction vessel and the work surface with a solvent-dampened Kimwipe (Acetone or Ethanol is usually effective for carbazoles).

    • Dispose of the wipe as solid hazardous waste.

Emergency & Disposal Procedures

Spill Response
  • Minor Spill (Powder): Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to wet the powder, then wipe up.

  • Minor Spill (Solution): Use a standard absorbent pad.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use organic solvents (like ethanol) to wash skin, as this may increase the absorption of the carbazole into the bloodstream.

Waste Disposal[2][4][6][12][13]
  • Segregation: Dispose of as Solid Organic Hazardous Waste .

  • Labeling: Clearly label as "Contains Carbazole Derivative - Irritant."

  • Incompatibility: Avoid mixing with strong oxidizing agents (e.g., concentrated nitric acid, perchlorates) in the waste stream, as carbazoles can react vigorously with oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11246, 9-Acetylcarbazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Carbazole. (Used for analogical hazard assessment of carbazole backbone). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.